3-(Perfluoropentyl)propan-1-ol
Description
The exact mass of the compound 3-(Perfluoropentyl)propan-1-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3-(Perfluoropentyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Perfluoropentyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSJPPGCRVCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895245 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-88-9 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Perfluoropentyl)propan-1-ol
Introduction
3-(Perfluoropentyl)propan-1-ol is a fluorinated alcohol that holds significant interest for researchers in medicinal chemistry, materials science, and drug development. The incorporation of a perfluoropentyl moiety can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and unique binding characteristics. These properties make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the primary synthesis pathways for 3-(Perfluoropentyl)propan-1-ol, with a focus on the underlying reaction mechanisms and practical experimental protocols.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and expected spectroscopic data for 3-(Perfluoropentyl)propan-1-ol is presented below. This data is crucial for reaction monitoring, purification, and final product characterization.
| Property | Value (Predicted/Analogous) |
| Molecular Formula | C₈H₇F₁₁O |
| Molecular Weight | 328.12 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | Not readily available; expected to be elevated due to the fluorinated chain |
| ¹H NMR | Peaks corresponding to -CH₂-CH₂-CH₂OH protons would be expected. The chemical shifts would be influenced by the adjacent electron-withdrawing perfluoroalkyl group. |
| ¹⁹F NMR | Complex multiplet pattern characteristic of a C₅F₁₁ chain. |
| ¹³C NMR | Resonances for the three aliphatic carbons and the carbons of the perfluoropentyl chain. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C-F stretching (~1100-1300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern showing loss of small molecules and fragments of the perfluoroalkyl chain. |
Synthesis Pathway 1: Radical Addition of Perfluoropentyl Iodide to Allyl Alcohol
This is arguably the most direct and widely applicable method for the synthesis of 3-(perfluoroalkyl)propan-1-ols. The reaction proceeds via a free-radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).
Causality Behind Experimental Choices
The choice of allyl alcohol as the starting material is strategic as it possesses a terminal double bond that is susceptible to radical attack and a hydroxyl group that is present in the final product. Perfluoropentyl iodide is used as the source of the perfluoropentyl radical due to the relatively weak C-I bond, which can be homolytically cleaved. AIBN is a common and effective thermal radical initiator that decomposes at a convenient rate upon heating to generate radicals that propagate the chain reaction.[1]
Reaction Mechanism
The reaction proceeds through the canonical steps of a radical chain reaction: initiation, propagation, and termination.
Initiation
The process begins with the thermal decomposition of AIBN to form two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. This radical then abstracts an iodine atom from perfluoropentyl iodide to generate the key perfluoropentyl radical (C₅F₁₁•).
Propagation
The perfluoropentyl radical adds to the terminal carbon of the allyl alcohol double bond. This regioselectivity is governed by the formation of the more stable secondary radical on the internal carbon.[2] This newly formed radical then abstracts an iodine atom from another molecule of perfluoropentyl iodide, yielding the iodinated intermediate, 3-(perfluoropentyl)-1-iodopropan-1-ol, and regenerating the perfluoropentyl radical to continue the chain.
Deiodination (Reduction)
The resulting 3-(perfluoropentyl)-1-iodopropan-1-ol is then subjected to a reduction step to remove the iodine and afford the final product. This can be achieved using a variety of reducing agents, with tributyltin hydride (Bu₃SnH) and a radical initiator being a classic method. However, due to the toxicity of tin compounds, alternative "tin-free" methods are often preferred.
Experimental Protocol
Step 1: Radical Addition
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add allyl alcohol (1.0 eq) and perfluoropentyl iodide (1.2 eq).
-
Add a suitable solvent, such as anhydrous acetonitrile or tert-butanol.
-
Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.
-
Add AIBN (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, 3-(perfluoropentyl)-1-iodopropan-1-ol, can be purified by column chromatography on silica gel.
Step 2: Reductive Deiodination
-
Dissolve the purified 3-(perfluoropentyl)-1-iodopropan-1-ol (1.0 eq) in a suitable solvent like toluene.
-
Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction and remove the solvent in vacuo.
-
The crude product is then purified by column chromatography to remove the tin byproducts, yielding the pure 3-(perfluoropentyl)propan-1-ol.
Visualization of the Radical Addition Pathway
Caption: Radical addition of perfluoropentyl iodide to allyl alcohol.
Synthesis Pathway 2: Reduction of a 3-(Perfluoropentyl)propanoic Acid Ester
An alternative and reliable route to 3-(Perfluoropentyl)propan-1-ol involves the reduction of a corresponding carboxylic acid ester. This two-step approach first requires the synthesis of the ester, which is then reduced to the desired alcohol.
Causality Behind Experimental Choices
This pathway is advantageous when the corresponding perfluoroalkylated carboxylic acid or its ester is commercially available or readily synthesized. The reduction of esters to primary alcohols is a fundamental and high-yielding transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose due to their high reactivity.[3]
Reaction Mechanism
The synthesis of the precursor, for instance, ethyl 3-(perfluoropentyl)propanoate, can be achieved through a radical addition of perfluoropentyl iodide to ethyl acrylate. The mechanism is analogous to the one described for allyl alcohol.
The subsequent reduction of the ester with LiAlH₄ proceeds via nucleophilic acyl substitution. A hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon acidic workup.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(Perfluoropentyl)propanoate
-
Follow a similar radical addition protocol as described in Pathway 1, using ethyl acrylate instead of allyl alcohol.
-
Purify the resulting ethyl 3-(perfluoropentyl)-3-iodopropanoate by column chromatography.
-
Perform a reductive deiodination as described previously to obtain ethyl 3-(perfluoropentyl)propanoate.
Step 2: Reduction to 3-(Perfluoropentyl)propan-1-ol
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 3-(perfluoropentyl)propanoate (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Perfluoropentyl)propan-1-ol.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Visualization of the Ester Reduction Pathway
Caption: Reduction of the corresponding ester to the target alcohol.
Alternative Synthesis Pathway: Grignard Reaction
A conceptually straightforward approach would be the reaction of a perfluoropentyl Grignard reagent with an appropriate electrophile.
Theoretical Pathway
The synthesis could potentially be achieved by reacting a perfluoropentylmagnesium halide (C₅F₁₁MgX) with ethylene oxide. This reaction would open the epoxide ring to form, after acidic workup, the desired 3-(perfluoropentyl)propan-1-ol.
Challenges and Considerations
The preparation of perfluoroalkyl Grignard reagents can be challenging due to the high electronegativity of fluorine atoms, which makes the formation of the organomagnesium compound difficult.[4] Special reaction conditions and activated magnesium may be required. Furthermore, the high reactivity of Grignard reagents necessitates strictly anhydrous conditions.[5]
Due to these synthetic hurdles, the radical addition and ester reduction pathways are generally more practical and reliable for the synthesis of 3-(perfluoropentyl)propan-1-ol.
Conclusion
The synthesis of 3-(Perfluoropentyl)propan-1-ol can be effectively achieved through a couple of robust synthetic strategies. The free-radical addition of perfluoropentyl iodide to allyl alcohol, followed by reduction, offers a direct and efficient route. Alternatively, the reduction of a pre-synthesized 3-(perfluoropentyl)propanoic acid ester provides a reliable, albeit longer, pathway. The choice of synthesis route will often depend on the availability of starting materials and the desired scale of the reaction. The mechanistic understanding and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable fluorinated building block.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. rroij.com [rroij.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Health and safety considerations for 3-(Perfluoropentyl)propan-1-ol
Executive Summary & Chemical Identity
3-(Perfluoropentyl)propan-1-ol (CAS: 1404193-88-9) is a specialized fluorinated intermediate used primarily as a building block in the synthesis of surface-active agents and fluorinated pharmaceuticals. While often perceived as a standard alcohol, its fluorinated tail (
This guide moves beyond the standard Safety Data Sheet (SDS) to address the "Precursor Paradox" : this molecule is not just a solvent irritant but a metabolic precursor to persistent perfluoroalkyl acids (PFAAs), specifically Perfluorohexanoic Acid (PFHxA).
Chemical Profile Table
| Property | Specification |
| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol |
| Common Name | 5:3 Fluorotelomer Alcohol (5:3 FTOH) |
| CAS Number | 1404193-88-9 |
| Molecular Formula | |
| Structure | |
| Molecular Weight | 328.12 g/mol |
| Physical State | Colorless liquid |
| Predicted Boiling Point | ~140°C |
| Solubility | Miscible in organic solvents (MeOH, DCM); Immiscible in water.[1] |
Toxicological Assessment: The Metabolic Hazard
The primary health risk of 3-(Perfluoropentyl)propan-1-ol is not immediate acute toxicity, but its biotransformation . Unlike standard solvents that are conjugated and excreted, fluorotelomer alcohols (FTOHs) undergo oxidation in the liver, transforming into persistent "forever chemicals."
Mechanism of Action (The "Trojan Horse")
Upon ingestion or inhalation, the lipophilic nature of the molecule facilitates rapid cellular uptake. Once intracellular, it enters the
-
Phase I Oxidation: Alcohol dehydrogenase (ADH) converts the alcohol to an aldehyde, then to 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) .
-
Bioaccumulation: 5:3 FTCA is known to inhibit Cytochrome P450 enzymes and has a longer half-life in the body than the parent alcohol.
-
Terminal Degradation: Through
-oxidation, the propyl spacer is shortened, eventually yielding Perfluorohexanoic Acid (PFHxA) ( ).
Critical Insight: While PFHxA is eliminated faster than longer-chain PFOA (C8), it is still a persistent environmental pollutant subject to increasing global restrictions (REACH, EPA).
Visualization: Metabolic Fate Pathway
Risk Management & Control Banding
Due to the "declarable" status of this compound in automotive and industrial supply chains (e.g., Ford Supplier Portal), strict containment is required.
Engineering Controls
-
Primary: All handling must occur within a certified chemical fume hood.
-
Velocity: Face velocity maintained at >0.5 m/s.
-
Filtration: HEPA filters are ineffective against vapors. Carbon filters must be rated for organic fluorides, though ducted exhaust is preferred to prevent breakthrough.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard PPE (Insufficient) | Required PPE (Validated) | Rationale |
| Hands | Disposable Nitrile (4 mil) | Laminate Film (Silver Shield) or Double-gloved Nitrile (8 mil) | Fluorinated solvents can permeate standard thin nitrile. Laminate film offers >8h breakthrough time. |
| Respiratory | N95 Dust Mask | Half-mask with OV/AG Cartridges | Protection against organic vapors and acid gases (potential degradation products). |
| Eyes | Safety Glasses | Chemical Goggles + Face Shield | High risk of severe eye irritation (H319). |
| Body | Cotton Lab Coat | Tyvek® or chemically resistant apron | Lipophilic nature allows rapid skin absorption. |
Emergency Response Protocols
Thermal Decomposition (The HF Risk)
If 3-(Perfluoropentyl)propan-1-ol is involved in a fire or heated to decomposition (>200°C):
-
Hazard: It releases Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB).
-
Response:
-
Evacuate immediately.
-
Firefighters must wear full SCBA.
-
Calcium Gluconate Gel must be available on-site if there is a risk of HF exposure from decomposition.
-
Spill Management Workflow
Regulatory & Compliance Landscape
Researchers must be aware that this molecule is subject to the evolving "Universal PFAS Restriction" proposals in the EU and reporting rules in the US.
-
TSCA (USA): Likely subject to Significant New Use Rules (SNUR) regarding PFAS.
-
REACH (EU): Precursor to PFHxA. PFHxA is currently under restriction procedures.[2]
-
Disposal: Zero Discharge Policy. Aqueous waste containing this compound must NEVER be poured down the drain. It must be collected as high-hazard halogenated waste for high-temperature incineration (>1100°C) to ensure destruction of the C-F bonds.
References
-
Ford Motor Company. (2023). Restricted Substance Management Standard (RSMS) - PFAS Attachment. Retrieved from .
-
European Chemicals Agency (ECHA). (2023). Registry of Restriction Intentions: Undecafluorohexanoic acid (PFHxA), its salts and related substances. Retrieved from .
-
Zhang, H., et al. (2020). "Characterizing biopersistence potential of the metabolite 5:3 fluorotelomer carboxylic acid". Toxicology and Applied Pharmacology, 388, 114878. Retrieved from .
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: 3-(Perfluoropentyl)propan-1-ol (CAS 1404193-88-9). Retrieved from .
-
SynQuest Laboratories. (2023). Safety Data Sheet: 3-(Perfluoropentyl)propan-1-ol. Retrieved from .
Sources
Thermal Decomposition Products of 3-(Perfluoropentyl)propan-1-ol
This guide details the thermal decomposition dynamics of 3-(Perfluoropentyl)propan-1-ol (CAS: 1651-41-8 for the C8 homolog / generic class reference). As a 5:3 Fluorotelomer Alcohol (5:3 FTOH), this molecule exhibits distinct degradation pathways governed by the stability of its perfluorinated tail (
Technical Guide for Research & Development
Executive Summary
3-(Perfluoropentyl)propan-1-ol (
Understanding its decomposition is critical for two reasons:
-
Process Safety: Prevention of highly toxic emissions (HF, PFIB) during high-temperature manufacturing.
-
Environmental Fate: Prediction of terminal degradation products (PFCAs) during incineration or atmospheric release.
Chemical Identity & Thermal Profile[1][2]
| Property | Specification |
| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol |
| Common Notation | 5:3 Fluorotelomer Alcohol (5:3 FTOH) |
| Molecular Formula | |
| Structure | |
| Flash Point | ~70–80°C (Estimated based on homologs) |
| Decomposition Onset | ~180°C (Oxidative) / ~350°C (Pyrolytic) |
Thermal Stress Stages
-
Stage I (Ambient – 150°C): Volatilization. The molecule enters the gas phase intact.
-
Stage II (200°C – 450°C): Hydrocarbon degradation. Dehydration to alkenes and oxidation to aldehydes/acids.
-
Stage III (> 600°C): Fluorocarbon fragmentation. C-C bond scission releasing HF and short-chain PFAS.
Mechanisms of Decomposition[2][4][5][6][7]
The decomposition is highly dependent on the atmosphere (Oxidative vs. Inert).
Pathway A: Oxidative Degradation (Air/Incineration)
In the presence of oxygen, the degradation is initiated by radical attack (e.g.,
-
Oxidation: Alcohol
Aldehyde Carboxylic Acid.- (5:3 Fluorotelomer Acid).
-
-Oxidation: The hydrocarbon chain shortens via
-scission, releasing acetyl units. -
Terminal Products: The perfluorinated chain resists further oxidation, accumulating as Perfluorohexanoic Acid (PFHxA) and Perfluoropentanoic Acid (PFPeA) .
Pathway B: Pyrolytic Degradation (Inert Atmosphere/ )
Under nitrogen or argon, the lack of oxygen prevents acid formation. Instead, thermal energy drives elimination reactions.
-
Dehydration: The primary pathway is the elimination of water to form a fluoro-olefin.
-
Fragmentation: At extreme temperatures (>600°C), the C-C bonds between the fluorinated tail and hydrocarbon spacer break.
-
HF Elimination: If hydrogen sources are available, H and F atoms combine to form Hydrogen Fluoride (HF), leaving behind unsaturated fluorocarbons.
Visualization of Decomposition Pathways[5]
The following diagram illustrates the bifurcated degradation logic based on environmental conditions.
Caption: Bifurcated thermal decomposition pathways of 5:3 FTOH leading to stable acids (oxidative) or toxic gases (pyrolytic).
Key Decomposition Products Table
| Product Class | Specific Compound | Formula | Formation Condition | Toxicity/Risk |
| Inorganic Gas | Hydrogen Fluoride | Pyrolysis (>500°C) | Severe: Corrosive to tissue/lungs. | |
| Inorganic Gas | Carbonyl Fluoride | High Temp Oxidation | Severe: Hydrolyzes to HF in lungs. | |
| PFAS (Acid) | Perfluorohexanoic Acid | Oxidation (Air) | Bioaccumulative environmental toxin. | |
| PFAS (Acid) | Perfluoropentanoic Acid | Oxidation (Air) | Environmental toxin. | |
| Olefin | 3-(Perfluoropentyl)propene | Pyrolysis (Dehydration) | Flammable, reactive intermediate. | |
| Trace Gas | Perfluoroisobutene | Extreme Pyrolysis | Extreme: 10x more toxic than Phosgene. |
Experimental Protocols for Validation
To validate these products in a controlled lab setting, the following workflows are recommended.
Protocol A: TGA-FTIR (Evolved Gas Analysis)
Objective: Real-time identification of volatile decomposition products.
-
Sample Prep: Load 10–20 mg of 5:3 FTOH into an alumina crucible.
-
Atmosphere: Run dual experiments: one in Synthetic Air (
) and one in High-Purity Nitrogen ( ). -
Heating Ramp: Ambient to 800°C at 10°C/min.
-
Transfer Line: Maintain at 250°C to prevent condensation of high-boiling acids (PFHxA).
-
Detection: Monitor IR bands for:
-
stretch (
) -
(Acids/Aldehydes) (
) -
(Rotational lines around
) -
(
)
-
stretch (
Protocol B: Pyrolysis-GC/MS
Objective: Structural elucidation of organic fragments.
-
Flash Pyrolysis: Expose sample to 600°C for 0.2 minutes in a helium stream.
-
Separation: GC column (e.g., DB-5ms) to separate the complex mixture of olefins and fluorocarbons.
-
Mass Spec: Electron Impact (EI) ionization. Look for characteristic fragments:
-
69 (
) -
119 (
) -
131 (
)
-
69 (
Safety & Toxicology Implications
The "Polymer Fume Fever" Risk
While 5:3 FTOH is not a polymer, its decomposition products mimic those of PTFE. Inhalation of the particulate/gas mixture generated >300°C can cause flu-like symptoms (chills, fever, chest tightness).
HF Management
Any thermal processing >400°C requires scrubbing systems. Standard activated carbon is ineffective for HF; use alkali-impregnated carbon or wet scrubbers (NaOH).
Regulatory Status
The terminal breakdown product, PFHxA , is a short-chain PFAS. While currently less regulated than PFOA (
References
-
Ellis, D. A., et al. (2004). "Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids."[1] Environmental Science & Technology.[2][3] Link
-
Wang, N., et al. (2005).[4] "Fluorotelomer alcohol biodegradation: direct evidence that perfluorinated carbon chains breakdown." Environmental Science & Technology.[2][3] Link
- Yamada, T., et al. (2005). "Thermal Degradation of Fluorotelomer Alcohols." Journal of Fluorine Chemistry.
-
US EPA. (2025). "CompTox Chemicals Dashboard: 3-(Perfluorooctyl)propanol (Homolog Reference)." Link
- Krusic, P. J., et al. (2005). "Gas-Phase NMR and Kinetic Studies of the Thermal Decomposition of Perfluoroalkyl Iodides and Alcohols." Journal of Physical Chemistry A.
Sources
- 1. Heterogeneous photooxidation of fluorotelomer alcohols: a new source of aerosol-phase perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfascentral.org [pfascentral.org]
- 4. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Fluorinated Alcohols: From Industrial Intermediates to Environmental Vigilance
Topic: Historical Development, Synthesis, and Biological Fate of Perfluoroalkyl Alcohols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
Perfluoroalkyl alcohols (PFAAs) represent a critical junction in organofluorine chemistry. Unlike their hydrocarbon counterparts, their development was not merely a quest for new solvents but a struggle against the unique instability of the
Part 1: The Stability Paradox & Chemical Foundation
To understand the history of perfluoroalkyl alcohols, one must first appreciate the "Fluorine Wall"—the thermodynamic instability that prevented the existence of simple perfluoro-analogs of ethanol or propanol.
The -Fluoro Elimination Rule
A true perfluoroalcohol, such as perfluoroethanol (
The Solution: The Ethylene Spacer
The historical breakthrough was not stabilizing the
-
-Perfluorinated (Unstable):
-
-Perfluorinated (Stable-ish):
(e.g., Trifluoroethanol, pKa ~12.4) -
-Perfluorinated (Stable Telomers):
(e.g., 8:2 FTOH, pKa ~14.3)
This structural necessity gave rise to the class known as Fluorotelomer Alcohols (FTOHs) , specifically the
Part 2: Historical Genesis (1940s–1950s)
The mass production of FTOHs is inextricably linked to the discovery of Telomerization , a process that allowed the controlled polymerization of tetrafluoroethylene (TFE).
The Haszeldine Breakthrough
While DuPont discovered PTFE (Teflon) serendipitously in 1938, it was British chemist R.N. Haszeldine in the late 1940s and early 1950s who elucidated the radical chemistry required to build defined fluorocarbon chains. Haszeldine demonstrated that perfluoroalkyl iodides (
The "Telomer B" Process:
-
Chain Growth: Pentafluoroethyl iodide (
) reacts with units of TFE to form a long-chain perfluoroalkyl iodide ( ). -
Ethylene Insertion: This perfluoro-iodide reacts with ethylene to insert exactly one unit of
, creating the "Telomer B" iodide ( ). -
Hydrolysis: The iodide is converted to an alcohol (
).
This process, commercialized by DuPont (Zonyl®) and others, enabled the production of surfactants and surface treatments that defined the latter half of the 20th century.
Part 3: Technical Protocol
Synthesis of 1H,1H,2H,2H-Perfluorooctanol (8:2 FTOH) via Iodide Hydrolysis
Context: This protocol describes the conversion of 1H,1H,2H,2H-perfluorooctyl iodide (8:2 FTI) to the corresponding alcohol. This is the critical "finishing" step in the industrial synthesis. Safety Warning: Perfluoroalkyl iodides are volatile and potential alkylating agents. Work must be performed in a fume hood.
Reagents
-
Substrate: 1H,1H,2H,2H-Perfluorooctyl iodide (
) -
Solvent: N,N-Dimethylformamide (DMF) (acts as both solvent and nucleophilic catalyst)
-
Reagent: Water (stoichiometric excess)
-
Acid: Oleum or Sulfuric acid (optional, for alternative sulfation route)
Step-by-Step Methodology
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Purge the system with nitrogen to remove oxygen, which can inhibit radical side-mechanisms if present.[1]
-
Charge and Heat: Load the perfluoroalkyl iodide (1.0 eq) and DMF (3.0 eq by weight) into the reactor. Add water (5.0 eq). The mixture will be biphasic initially.
-
Mechanism Note: DMF facilitates the nucleophilic attack. The reaction proceeds via an
-type mechanism where water/OH- displaces the iodide.
-
-
Reaction Phase: Heat the mixture to 125°C . Maintain vigorous stirring.
-
Observation: As the reaction proceeds, the dense iodide layer (bottom) will be consumed, and the mixture may become homogenous or separate into an alcohol-rich phase depending on the exact water content.
-
Time: Reaction typically requires 8–12 hours. Monitor conversion by GC-MS (looking for disappearance of the iodide peak at m/z ~574 and appearance of alcohol at m/z ~464).
-
-
Workup: Cool the mixture to room temperature.
-
Phase Separation: If distinct layers form, separate the fluorinated (bottom) phase.
-
Washing: Wash the organic phase 3x with brine to remove residual DMF and HI byproducts.
-
Distillation: Purify the crude alcohol by vacuum distillation. 8:2 FTOH boils at approx. 88–95°C at 28 mmHg.
-
-
Validation:
-
1H NMR (CDCl3):
4.0 (t, 2H, -CH2-OH), 2.45 (tt, 2H, -CF2-CH2-). -
19F NMR: Characteristic peaks for the
(-81 ppm) and the internal chain.
-
Part 4: Physicochemical Properties
The unique behavior of FTOHs arises from the "fluorine effect"—the electron-withdrawing nature of the tail lowers the pKa of the alcohol compared to hydrocarbons, though less drastically than in trifluoroethanol due to the ethylene spacer.
Table 1: Comparative Properties of Fluorinated vs. Hydrocarbon Alcohols
| Property | Ethanol ( | 2,2,2-Trifluoroethanol ( | 8:2 FTOH ( |
| Molecular Weight | 46.07 | 100.04 | 464.12 |
| Boiling Point | 78°C | 74°C | 88–95°C (28 mmHg) |
| pKa (approx.) | 15.9 | 12.4 | 14.3 (Predicted) |
| Water Solubility | Miscible | Miscible | Insoluble (< 1 mg/L) |
| Lipophilicity (LogP) | -0.3 | 0.4 | ~4.5–5.0 |
| Primary Use | Solvent, Fuel | Solvent, Co-solvent | Surfactant Intermediate |
Part 5: The Environmental Pivot & Metabolic Fate
In the early 2000s, the narrative shifted from industrial utility to environmental toxicity. Researchers discovered that FTOHs are volatile and can undergo long-range atmospheric transport. More critically, they are precursors to perfluorinated carboxylic acids (PFCAs) like PFOA, which are persistent and bioaccumulative.[2]
Metabolic Activation Pathway
In biological systems (and environmental microbial degradation), the "stable" ethylene spacer becomes the site of metabolic attack. The alcohol is oxidized to an aldehyde, which then undergoes
Key Enzymes:
-
CYP2C19: Major human cytochrome P450 isoform responsible for the initial oxidation of 8:2 FTOH.
-
Aldehyde Dehydrogenase (ALDH): Converts the intermediate aldehyde to the acid.
Diagram 1: Metabolic Degradation of 8:2 FTOH to PFOA
Caption: The biotransformation pathway of 8:2 Fluorotelomer Alcohol (FTOH) to Perfluorooctanoic Acid (PFOA).[3] The process involves oxidation, spontaneous HF elimination, and chain shortening.
Part 6: Implications for Drug Development
For the pharmaceutical scientist, the history of FTOHs offers two critical lessons:
-
Metabolic Liability of the
Motif: The diagram above illustrates that a group adjacent to a perfluoroalkyl chain is a "metabolic soft spot." If a drug candidate incorporates a long perfluoroalkyl tail via an ethylene spacer, it risks degrading into persistent PFCAs in vivo.-
Design Alternative: Use ether linkages (
) or direct attachment to aromatic rings, which are generally more metabolically robust than the telomer alkyl chain.
-
-
Bioisosteric Tuning: While long-chain FTOHs are phased out, short-chain analogs (like trifluoroethanol derivatives) remain valuable. The
group acts as a lipophilic, non-nucleophilic alcohol surrogate. The reduced pKa (compared to ethanol) allows for stronger hydrogen bonding interactions with receptor targets, a property utilized in anesthetics and specific enzyme inhibitors.
References
-
Haszeldine, R. N. (1949). "The reaction of fluorocarbon radicals.[1] Part I. The reaction of iodotrifluoromethane with ethylene and tetrafluoroethylene." Journal of the Chemical Society. Link
-
Martin, J. W., et al. (2005). "Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes." Chemico-Biological Interactions. Link
-
Ellis, D. A., et al. (2004). "Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids."[2][4] Environmental Science & Technology. Link
-
PubChem. (2025). "1H,1H,2H,2H-Perfluorooctan-1-ol Compound Summary." National Library of Medicine. Link
-
Butt, C. M., et al. (2014). "Levels and trends of per- and polyfluoroalkyl substances in the environment." Comprehensive Analytical Chemistry. Link
-
Goss, K. U. (2008). "The pKa values of PFOA and other highly fluorinated carboxylic acids." Environmental Science & Technology. Link
Sources
Methodological & Application
Application Notes and Protocols for 3-(Perfluoropentyl)propan-1-ol as a Fluorosurfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-(perfluoropentyl)propan-1-ol as a non-ionic fluorosurfactant for the creation and stabilization of emulsions. Fluorinated surfactants, or fluorosurfactants, are a class of surface-active agents where some or all of the hydrogen atoms in the hydrocarbon backbone are replaced by fluorine. This substitution imparts unique physicochemical properties, including enhanced surface activity, thermal stability, and chemical inertness. These characteristics make them highly effective in reducing surface and interfacial tension, even at low concentrations. This guide will delve into the mechanistic principles of emulsion stabilization using this specific short-chain fluorosurfactant, provide detailed protocols for the preparation and characterization of emulsions, and offer insights into data interpretation and troubleshooting. The information presented herein is intended to equip researchers in pharmaceuticals, materials science, and biotechnology with the foundational knowledge and practical methodologies to effectively utilize 3-(perfluoropentyl)propan-1-ol in their work.
A Note on Data Availability: As of the last literature review, specific experimental data for 3-(perfluoropentyl)propan-1-ol is limited in publicly accessible databases and scientific publications. The information and protocols provided in this guide are therefore based on established principles of colloid and interface science, the known behavior of short-chain fluorosurfactants, and extrapolated data from its closest structural analogs, namely 3-(perfluorobutyl)propan-1-ol and 3-(perfluorooctyl)propan-1-ol. The provided quantitative values should be considered as estimates, and it is strongly recommended that users perform their own characterization to determine the optimal parameters for their specific systems.
Introduction to 3-(Perfluoropentyl)propan-1-ol
3-(Perfluoropentyl)propan-1-ol is an amphiphilic molecule consisting of a short, hydrophobic, and lipophobic perfluoropentyl tail (C5F11) and a hydrophilic primary alcohol headgroup (-CH2CH2CH2OH). This structure allows it to position itself at the interface between two immiscible liquids, such as oil and water, thereby reducing the interfacial tension and facilitating the formation of a stable emulsion. The use of short-chain fluorosurfactants is gaining prominence due to environmental and regulatory concerns associated with their long-chain counterparts[1].
The presence of the highly electronegative fluorine atoms in the tail creates a molecule that is both hydrophobic (water-repelling) and lipophobic (oil-repelling), a unique characteristic of fluorinated compounds. The hydroxyl headgroup, on the other hand, is polar and readily interacts with aqueous phases through hydrogen bonding[1]. This dual nature is the key to its function as a surfactant.
Physicochemical Properties
The following table presents the known properties of the closest analogs to 3-(perfluoropentyl)propan-1-ol, with estimated values for the target compound.
| Property | 3-(Perfluoropropyl)propan-1-ol | 3-(Perfluoropentyl)propan-1-ol (Estimated) | 3-(Perfluorooctyl)propan-1-ol |
| CAS Number | 679-02-7[2] | N/A | 1651-41-8[3][4][5] |
| Molecular Formula | C6H7F7O[2] | C8H7F11O | C11H7F17O[3][4] |
| Molecular Weight | 228.11 g/mol [2] | ~328.1 g/mol | 478.14 g/mol [3][4] |
| Boiling Point | N/A | ~180-190 °C | 106 °C (likely under vacuum)[6] |
| Density | N/A | ~1.55 g/mL | 1.59 g/cm³[6] |
Mechanism of Emulsion Stabilization
Emulsions are thermodynamically unstable systems that tend to separate over time to minimize the interfacial area between the two immiscible phases. Surfactants like 3-(perfluoropentyl)propan-1-ol provide kinetic stability through two primary mechanisms:
-
Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, reducing the free energy of the system. This makes it easier to break down large droplets into smaller ones during the emulsification process, requiring less energy input. Fluorosurfactants are known to be highly efficient at reducing interfacial tension[7].
-
Formation of a Steric Barrier: The adsorbed surfactant layer forms a protective film around the dispersed droplets. The perfluorinated tails, extending into the continuous phase (in a water-in-oil emulsion) or the oil phase (in an oil-in-water emulsion), create a steric hindrance that prevents the droplets from coalescing when they collide.
Caption: Structure of 3-(perfluoropentyl)propan-1-ol at an oil-water interface.
Protocols for Emulsion Preparation and Characterization
The following sections provide detailed, step-by-step protocols for preparing a model oil-in-water (O/W) emulsion stabilized by 3-(perfluoropentyl)propan-1-ol and for characterizing its key properties.
Workflow Overview
Caption: General workflow for emulsion preparation and characterization.
Protocol: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a 10% (v/v) fluorocarbon oil-in-water emulsion.
Materials:
-
3-(Perfluoropentyl)propan-1-ol
-
Fluorinert FC-770 (or other suitable fluorocarbon oil)
-
Deionized water (Milli-Q or equivalent)
-
Glass vials or beakers
-
High-shear homogenizer (e.g., Ultra-Turrax) or probe sonicator
Procedure:
-
Prepare the Aqueous Phase: In a clean glass beaker, place 90 mL of deionized water.
-
Prepare the Oil Phase with Surfactant:
-
In a separate glass vial, add 10 mL of Fluorinert FC-770.
-
Add the desired amount of 3-(perfluoropentyl)propan-1-ol to the oil phase. A good starting point is to test a range of concentrations, for example, 0.5%, 1%, and 2% (w/v) relative to the oil phase.
-
Gently mix the surfactant into the oil phase until it is fully dissolved. Mild heating or vortexing can aid in dissolution.
-
Causality: Adding the surfactant to the phase in which it is more soluble (in this case, the fluorinated oil) can facilitate more efficient migration to the interface during emulsification.
-
-
Combine the Phases: Slowly add the oil phase containing the surfactant to the aqueous phase while stirring gently.
-
Homogenization:
-
Immediately subject the mixture to high-energy emulsification.
-
For High-Shear Homogenization: Place the tip of the homogenizer into the mixture and process at high speed (e.g., 10,000 - 20,000 rpm) for 2-5 minutes. To prevent overheating, which can affect emulsion stability, it is advisable to process in short bursts and cool the sample in an ice bath.
-
For Sonication: Place the probe of the sonicator into the mixture and apply ultrasonic energy. Use a pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total processing time of 2-5 minutes, also using an ice bath for cooling.
-
Causality: High-energy input is necessary to overcome the interfacial tension and break down the dispersed phase into fine droplets[7]. The efficiency of this process directly impacts the initial droplet size of the emulsion.
-
-
Initial Characterization: The resulting emulsion should appear milky white and homogeneous.
Protocol: Emulsion Characterization
The size of the dispersed droplets is a critical parameter affecting the stability and performance of an emulsion[7]. Dynamic Light Scattering (DLS) is a suitable technique for measuring the size of sub-micron droplets.
Procedure (using DLS):
-
Sample Preparation: Dilute a small aliquot of the freshly prepared emulsion with deionized water to a suitable concentration. The sample should be slightly turbid but not opaque. Over-concentration can lead to multiple scattering effects and inaccurate results.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (typically 25 °C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.
-
Typically, 3-5 measurements are taken and averaged to ensure reproducibility.
-
-
Data Analysis: The instrument software will generate a report including the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A lower PDI (typically < 0.3) indicates a more monodisperse and uniform emulsion.
Emulsions are inherently unstable, and their shelf-life can be assessed through accelerated stability testing.
A. Centrifugation:
-
Procedure: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a moderate speed (e.g., 3,000 rpm) for 30 minutes.
-
Observation: After centrifugation, inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom. A stable emulsion will show no visible separation.
-
Causality: Centrifugation accelerates the creaming or sedimentation process, which is governed by Stokes' Law. It provides a rapid assessment of the emulsion's resistance to gravitational separation.
B. Freeze-Thaw Cycling:
-
Procedure:
-
Place a sample of the emulsion in a sealed container and store it in a freezer at approximately -10 °C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature (25 °C) for 24 hours. This constitutes one cycle.
-
Repeat this process for at least three cycles.
-
-
Observation: After each cycle, visually inspect the emulsion for signs of instability, such as phase separation, changes in viscosity, or the appearance of large droplets. The droplet size can also be re-measured after the cycles to quantify any changes.
-
Causality: Temperature cycling challenges the stability of the surfactant film around the droplets. Ice crystal formation during freezing can physically disrupt the droplets, leading to coalescence upon thawing if the surfactant film is not robust.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Large initial droplet size (>1 µm) | Insufficient homogenization energy or time. Surfactant concentration is too low. | Increase homogenization speed/time. Increase surfactant concentration. |
| High PDI (>0.3) | Non-uniform homogenization. Ostwald ripening (in some systems). | Ensure consistent homogenization. Optimize surfactant concentration. |
| Rapid creaming or phase separation | Insufficient surfactant concentration. Droplets are too large. | Increase surfactant concentration. Improve homogenization to reduce droplet size. |
| Emulsion breaks during freeze-thaw | Surfactant film is not robust enough to withstand ice crystal formation. | Increase surfactant concentration. Consider adding a co-surfactant or cryoprotectant. |
Conclusion
3-(Perfluoropentyl)propan-1-ol represents a valuable tool for the formulation of stable emulsions, particularly in applications requiring the unique properties of fluorinated materials. Its amphiphilic structure allows for efficient reduction of interfacial tension and the formation of protective steric barriers around dispersed droplets. While specific physicochemical data for this compound requires empirical determination, the principles and protocols outlined in this guide provide a solid foundation for its successful application. By systematically preparing emulsions and characterizing their droplet size and stability, researchers can optimize their formulations for a wide range of applications in drug delivery, diagnostics, and materials science.
References
-
Interfacial behaviour of short-chain fluorocarbon surfactants at the n-hexane/water interface: a molecular dynamics study. PubMed. [Link]
-
Emulsions and microemulsions with a fluorocarbon phase. ResearchGate. [Link]
-
3-(Perfluoropropyl)propanol | C6H7F7O | CID 2774911. PubChem. [Link]
-
3-(Perfluorooctyl)propanol | C11H7F17O | CID 2776329. PubChem. [Link]
-
3-(Perfluoropropyl)propanol | C6H7F7O | CID 2774911. PubChem. [Link]
-
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol. PubChem. [Link]
-
3-(Perfluorooctyl)propan-1-ol | CAS#:1651-41-8. Chemsrc. [Link]
Sources
- 1. CAS 83310-97-8: 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol [cymitquimica.com]
- 2. 3-(Perfluoropropyl)propanol | C6H7F7O | CID 2774911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Perfluorooctyl)propan-1-ol | CymitQuimica [cymitquimica.com]
- 4. 3-(Perfluorooctyl)propanol | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. 3-(Perfluorooctyl)propan-1-ol | CAS#:1651-41-8 | Chemsrc [chemsrc.com]
- 7. 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol | C7H7F9O | CID 2779091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the synthesis of 3-(Perfluoropentyl)propan-1-ol in a laboratory setting
An Application Note on the Laboratory Synthesis of 3-(Perfluoropentyl)propan-1-ol via Radical Addition
Abstract
This document provides a comprehensive guide for the synthesis of 3-(Perfluoropentyl)propan-1-ol, a valuable fluorinated alcohol intermediate. The protocol is designed for researchers in organic synthesis, materials science, and drug development. We detail a robust two-step synthetic pathway commencing with the thermally initiated radical addition of perfluoropentyl iodide to allyl alcohol, followed by a reductive deiodination to yield the target compound. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations for handling fluorinated reagents, and detailed protocols for synthesis, purification, and characterization, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
Fluorinated organic compounds are of significant interest across the chemical and pharmaceutical sciences due to the unique physicochemical properties conferred by fluorine atoms, such as high thermal stability, lipophilicity, and metabolic resistance. 3-(Perfluoropentyl)propan-1-ol is a key building block, serving as a precursor for surfactants, polymers, and pharmaceutically active molecules.
The synthetic strategy outlined herein leverages the free-radical addition of a perfluoroalkyl iodide to an alkene, a well-established and efficient method for forming carbon-carbon bonds with polyfluorinated moieties.[1][2] The process is initiated by the thermal decomposition of an azo initiator, which generates a perfluoroalkyl radical. This highly electrophilic radical readily adds across the double bond of allyl alcohol. The resulting alkyl radical then abstracts an iodine atom from another molecule of perfluoroalkyl iodide, propagating a chain reaction.[3] This approach is favored for its high yield and predictable regioselectivity, where the perfluoroalkyl group adds to the terminal carbon of the alkene.[3] The subsequent intermediate, a secondary iodide, is then subjected to reductive deiodination to afford the final saturated alcohol.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages:
Step 1: Radical Addition of Perfluoropentyl Iodide to Allyl Alcohol
-
Reaction: C₅F₁₁I + CH₂=CHCH₂OH → C₅F₁₁CH₂CH(I)CH₂OH
-
Mechanism: The reaction is a radical chain process.
-
Initiation: A thermal initiator, such as Azobisisobutyronitrile (AIBN), decomposes upon heating to form cyanoisopropyl radicals. These radicals react with perfluoropentyl iodide (C₅F₁₁I) to generate the key perfluoropentyl radical (•C₅F₁₁).
-
Propagation: The electrophilic •C₅F₁₁ radical adds to the terminal carbon of the allyl alcohol double bond, forming a more stable secondary radical intermediate. This intermediate then abstracts an iodine atom from a molecule of C₅F₁₁I to yield the product, 3-(perfluoropentyl)-2-iodopropan-1-ol, and regenerate the •C₅F₁₁ radical, which continues the chain.[3]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
-
Step 2: Reductive Deiodination
-
Reaction: C₅F₁₁CH₂CH(I)CH₂OH + [H] → C₅F₁₁CH₂CH₂CH₂OH + HI
-
Mechanism: The iodo-alcohol intermediate is reduced to the final product. While methods like catalytic hydrogenation are effective[4], this protocol utilizes sodium borohydride (NaBH₄) in a polar aprotic solvent. The hydride reagent effects the nucleophilic displacement of the iodide, yielding the desired 3-(perfluoropentyl)propan-1-ol. This method is often more accessible in a standard laboratory setting than high-pressure hydrogenation.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire synthetic and purification workflow.
Caption: Workflow for the synthesis of 3-(Perfluoropentyl)propan-1-ol.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Perfluoroalkyl iodides can be volatile and should be handled with care. AIBN is a solid that can decompose vigorously upon heating; avoid grinding it and store it refrigerated.
Part A: Synthesis of 3-(Perfluoropentyl)-2-iodopropan-1-ol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Perfluoropentyl Iodide (C₅F₁₁I) | 395.96 | 19.8 g | 50.0 | 1.0 |
| Allyl Alcohol | 58.08 | 4.36 g (5.1 mL) | 75.0 | 1.5 |
| AIBN | 164.21 | 0.41 g | 2.5 | 0.05 |
| Acetonitrile (anhydrous) | - | 100 mL | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen/Argon inlet
-
Thermometer
-
Separatory funnel
Procedure:
-
Assemble the glassware and ensure it is dry. Equip the 250 mL flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charge the flask with perfluoropentyl iodide (19.8 g, 50.0 mmol), allyl alcohol (4.36 g, 75.0 mmol), and AIBN (0.41 g, 2.5 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Flush the system with nitrogen for 10-15 minutes to create an inert atmosphere.
-
Begin stirring and gently heat the mixture to reflux (approximately 80-85°C). Maintain a gentle reflux for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the perfluoropentyl iodide spot is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(perfluoropentyl)-2-iodopropan-1-ol as an oil. This crude product is typically used in the next step without further purification.
Part B: Reductive Deiodination to 3-(Perfluoropentyl)propan-1-ol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Crude Iodo-alcohol | ~454.04 | ~22.7 g | ~50.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.8 g | 100 | 2.0 |
| Isopropanol | - | 150 mL | - | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Place the crude 3-(perfluoropentyl)-2-iodopropan-1-ol in the 500 mL round-bottom flask and dissolve it in 150 mL of isopropanol.
-
Cool the flask in an ice bath to 0-5°C with stirring.
-
Slowly add sodium borohydride (3.8 g, 100 mmol) to the solution in small portions over 30 minutes. Caution: Hydrogen gas may be evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the flask in an ice bath again and slowly quench the reaction by adding 20 mL of acetone, followed by the dropwise addition of 100 mL of water.
-
Acidify the mixture to a pH of ~5-6 with 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(perfluoropentyl)propan-1-ol.
Part C: Purification and Characterization
The final purification of the target alcohol is critical to remove any unreacted starting materials and byproducts.
Purification:
-
Method: Vacuum Distillation[5]
-
Procedure: Assemble a vacuum distillation apparatus. Heat the crude product gently under reduced pressure. Collect the fraction boiling at the expected temperature for 3-(perfluoropentyl)propan-1-ol. The expected boiling point will be significantly lower than atmospheric pressure; precise temperature and pressure should be determined empirically.
-
Expected Yield: 65-75% over two steps.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the propyl chain protons and the terminal alcohol proton.
-
¹⁹F NMR: To verify the structure of the perfluoropentyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: To identify the characteristic O-H stretch of the alcohol group (~3300 cm⁻¹) and the strong C-F stretches (~1100-1300 cm⁻¹).
-
Mass Spectrometry (GC-MS or ESI-MS): To confirm the molecular weight of the compound.
Conclusion
This application note details a reliable and scalable two-step protocol for the synthesis of 3-(perfluoropentyl)propan-1-ol. The methodology, based on a free-radical addition followed by reduction, provides good yields and a high-purity product after vacuum distillation. The provided explanations for the reaction mechanisms and procedural choices are intended to equip researchers with the necessary understanding to successfully implement and adapt this synthesis in a laboratory setting.
References
- Title: Purification of fluorinated alcohols.
-
Title: Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Source: PMC (National Center for Biotechnology Information). URL: [Link]
-
Title: Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and perfluoroalkylation reactions. Source: RSC Publishing. URL: [Link]
-
Title: Perfluoroalkylation of alkenes and alkynes in water. Source: Semantic Scholar. URL: [Link]
-
Title: Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... Source: ResearchGate. URL: [Link]
-
Title: Photoinduced selective perfluoroalkylation of terminal alkynes via electron donor–acceptor complexes. Source: RSC Publishing. URL: [Link]
- Title: Purification of fluorinated alcohols.
-
Title: Radical Addition of Perfluoroalkyl Iodides and Diiodies to Allyl Monomers. Source: Scilit. URL: [Link]
-
Title: Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. Source: ResearchGate. URL: [Link]
-
Title: Purifying Fluorinated Alcohol via flash Chromatography. Source: Chemistry Stack Exchange. URL: [Link]
-
Title: Radical Addition of Iodoperfluoroalkanes to Vinyl and Allyl Monomers. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]
-
Title: Radical Addition of Perfluoroalkyl Iodides and Diiodies to Allyl Monomers. Source: ACS Publications (Journal of Chemical & Engineering Data). URL: [Link]
-
Title: Photoinitiated Three-Component α-Perfluoroalkyl-β-heteroarylation of Unactivated Alkenes via Electron Catalysis. Source: PMC (National Center for Biotechnology Information). URL: [Link]
- Title: Purification process of fluorine-based solvent-containing solution.
-
Title: 3-phenyl-1-propanol. Source: Organic Syntheses. URL: [Link]
Sources
HPLC-MS/MS method for analyzing 3-(Perfluoropentyl)propan-1-ol
An Application Note and Protocol for the Sensitive Quantification of 3-(Perfluoropentyl)propan-1-ol (6:2 FTOH) by HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document details a robust and highly sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-(Perfluoropentyl)propan-1-ol, commonly known as 6:2 Fluorotelomer Alcohol (6:2 FTOH). As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), 6:2 FTOH is an important analyte in environmental monitoring and toxicology. This protocol provides a complete workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry and regulatory validation standards. We explain the causal logic behind key experimental choices, including the selection of a negative electrospray ionization mode, chromatographic conditions, and the optimization of Multiple Reaction Monitoring (MRM) transitions, to ensure maximum sensitivity and specificity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach for the trace-level detection of this compound in aqueous matrices.
Introduction and Scientific Principle
3-(Perfluoropentyl)propan-1-ol (6:2 FTOH) is a precursor compound that can degrade into persistent perfluoroalkyl carboxylic acids (PFCAs) in the environment. Its analysis is critical for understanding PFAS transformation pathways and environmental fate. The inherent challenge in analyzing such fluorinated compounds lies in achieving high sensitivity while mitigating matrix interference.
This method leverages the power of HPLC-MS/MS, the gold standard for trace quantitative analysis.[1] The core principle is twofold:
-
Chromatographic Separation (HPLC): The analyte is first separated from other matrix components on a reversed-phase C18 column. This separation is based on the analyte's moderate polarity, ensuring that it reaches the detector at a predictable time (retention time) free from co-eluting interferences.
-
Selective Mass Detection (MS/MS): Following separation, the analyte is ionized and detected by a tandem mass spectrometer. The instrument is set to a highly specific "Multiple Reaction Monitoring" (MRM) mode. It selectively isolates the deprotonated parent molecule (precursor ion) of 6:2 FTOH, fragments it, and then monitors for a unique, specific fragment ion (product ion). This two-stage mass filtering provides exceptional specificity and significantly reduces chemical noise, enabling low limits of detection.
The choice of negative ion mode Electrospray Ionization (ESI) is mechanistically driven. The high electronegativity of the fluorine atoms in the perfluoroalkyl chain stabilizes the negative charge formed upon deprotonation of the terminal alcohol group, leading to a highly efficient and predictable ionization process.[2]
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
3-(Perfluoropentyl)propan-1-ol (6:2 FTOH) analytical standard (≥98% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Ammonium Acetate (LC-MS Grade)
-
Isotopically Labeled Internal Standard (e.g., ¹³C₄-6:2 FTOH), if available, for advanced applications.
Instrumentation
-
HPLC System: A binary pump UPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size or equivalent).
Experimental Protocols
Analyte Information
| Parameter | Value |
| Chemical Name | 3-(Perfluoropentyl)propan-1-ol |
| Common Synonym | 6:2 Fluorotelomer Alcohol (6:2 FTOH) |
| Molecular Formula | C₈H₇F₁₁O |
| Monoisotopic Mass | 328.03 g/mol |
Preparation of Standards and Solutions
-
Mobile Phase A (Aqueous): 5 mM Ammonium Acetate in Ultrapure Water. Causality: The acetate buffer helps maintain a consistent pH to ensure reproducible deprotonation of the analyte in the ESI source.
-
Mobile Phase B (Organic): Methanol. Causality: Methanol is chosen for its compatibility with reversed-phase chromatography and its favorable ESI characteristics for this class of compounds.
-
Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of 6:2 FTOH standard and dissolve in 10.0 mL of methanol. Store at -20°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock in a 50:50 Methanol:Water mixture to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation Protocol (Aqueous Matrix)
This protocol describes a simple "dilute-and-shoot" method suitable for relatively clean water samples. For complex matrices like plasma or soil extracts, Solid-Phase Extraction (SPE) would be required.
-
Collect 500 µL of the aqueous sample into a polypropylene microcentrifuge tube.
-
Add 500 µL of Methanol.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Analytical Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity BEH C18, 2.1x50 mm, 1.7 µm | | Mobile Phase A | 5 mM Ammonium Acetate in Water | | Mobile Phase B | Methanol | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 1.0 | 40 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 40 | | | 8.0 | 40 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions for 6:2 FTOH
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 6:2 FTOH | 327.0 | 287.0 | 0.050 | 30 | 12 |
| Confirmation Ion| 327.0 | 47.0 | 0.050 | 30 | 25 |
Mechanistic Note: The primary transition [M-H]⁻ → [M-H-C₂H₄O]⁻ (327.0 → 287.0) is proposed based on a common neutral loss from the propanol moiety. The confirmation ion corresponds to the loss of the perfluoropentyl group.
Method Validation Framework
To ensure the reliability and accuracy of results, the method must be validated according to established international guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[1][3][4][5] A full validation assesses the following parameters:
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to differentiate the analyte from matrix components. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix samples. |
| Linearity & Range | The concentration range over which the response is proportional to concentration. | Calibration curve with a coefficient of determination (r²) ≥ 0.99. |
| Accuracy (Trueness) | Closeness of measured results to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Precision (Repeatability) | Closeness of agreement between replicate measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for QC samples. |
| Limit of Quantification (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥10; must meet accuracy and precision criteria. |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. | CV of peak areas from post-extraction spiked samples should be ≤15%. |
| Stability | Analyte stability in matrix under various storage and handling conditions. | Mean concentration of stored QC samples should be within ±15% of fresh samples. |
This validation framework ensures the method is "fit-for-purpose" and generates legally defensible data for regulatory submissions or scientific publication.[6][7][8]
Visualized Workflows
Overall Experimental Workflow
The entire process from sample receipt to final data reporting follows a structured path to ensure consistency and traceability.
Caption: High-level workflow from sample preparation to final quantitative report.
MRM Method Development Logic
The specificity of the method relies on the careful optimization of the MRM transition. This process follows a logical sequence to identify the most sensitive and robust parameters.
Caption: Logical flow for optimizing MS/MS parameters for the target analyte.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the analysis of 3-(Perfluoropentyl)propan-1-ol (6:2 FTOH) using HPLC-MS/MS. By detailing both the step-by-step procedures and the underlying scientific rationale, this guide serves as a robust starting point for any laboratory tasked with the quantification of this or similar fluorotelomer compounds. Adherence to the described method development and validation principles will ensure the generation of high-quality, reproducible, and defensible data suitable for research and regulatory purposes.
References
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services, Food and Drug Administration.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services.
- Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Reid, M. J., & Cooks, R. G. (2018). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 29(10), 1999–2007.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
3-(Perfluoropentyl)propan-1-ol as a building block in organic synthesis
[1]
Executive Summary
3-(Perfluoropentyl)propan-1-ol (CAS: 1651-41-8) represents a critical evolution in fluorous chemistry.[1] Unlike the ubiquitous "ethyl-spacer" fluorotelomer alcohols (e.g.,
This guide details the utility of 3-(Perfluoropentyl)propan-1-ol as a "light" fluorous tag (
Module 1: Chemical Architecture & The "C3 Advantage"
1.1 Structural Analysis
-
IUPAC Name: 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol[1]
-
Formula:
[1] -
Molecular Weight: 392.17 g/mol [1]
-
Fluorine Content: ~53% (High enough for F-SPE retention, low enough to maintain organic solubility).[1]
1.2 The Stability Mechanism (C3 vs. C2)
The primary failure mode of standard ethyl-spacer fluorous tags (
The C3 Solution: By inserting a third methylene group (
Figure 1: Comparative stability of C2 vs. C3 spacers under basic conditions.[1]
Module 2: Synthetic Utility & Workflow
The primary application of this molecule is Fluorous Mixture Synthesis (FMS) . It acts as a phase tag, allowing an organic molecule to be pulled out of a crude reaction mixture using fluorous silica gel.
2.1 The Tagging Workflow
-
Attachment: The alcohol is activated (e.g., to a mesylate or iodide) or used directly (Mitsunobu) to attach to a substrate.
-
Reaction: The tagged substrate undergoes organic transformations.[2][3] The
tail provides a "phase shield." -
Purification (F-SPE): The mixture is passed through a Fluorous SPE cartridge.[1] Non-fluorous impurities wash away; the tagged product is retained.
-
Detagging: The tag is cleaved (hydrolysis, reduction) to release the pure final product.
Module 3: Experimental Protocols
Protocol A: Activation – Synthesis of the Fluorous Iodide
Use this protocol to convert the alcohol into an alkylating agent.
Reagents:
-
3-(Perfluoropentyl)propan-1-ol (1.0 equiv)[1]
-
Iodine (
, 1.2 equiv)[1] -
Triphenylphosphine (
, 1.2 equiv)[1] -
Imidazole (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (
)[1]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve
(1.2 equiv) and Imidazole (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol). -
Addition: Cool to 0°C. Add Iodine (
) portion-wise until the iodine color persists, then add the perfluoropentyl-propanol (1.0 equiv) dropwise. -
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Checkpoint: Monitor TLC (stain with
vapor).[1] The alcohol spot (polar) should disappear, replaced by a less polar iodide spot.
-
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with DCM (3x).[1] -
Purification: Pass through a short pad of silica gel (eluting with Hexanes/EtOAc 9:1).
-
Yield: Expect 85-95% of a clear, dense oil (
).[1]
Protocol B: Fluorous Tagging via Mitsunobu Reaction
Use this protocol to tag phenols, carboxylic acids, or imides directly.[1]
Reagents:
-
Substrate (e.g., Phenol derivative, 1.0 equiv)[1]
-
3-(Perfluoropentyl)propan-1-ol (1.2 equiv)[1]
-
Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)[1]
-
Triphenylphosphine (
, 1.2 equiv)[1] -
Solvent: THF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the substrate, fluorous alcohol, and
in anhydrous THF (0.1 M) under Argon. -
Activation: Cool to 0°C. Add DIAD dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Verification: Check TLC. The product will have a significantly higher
than the starting material due to the fluorine content. -
Crude Isolation: Evaporate THF. The residue contains the tagged product, Triphenylphosphine oxide (TPPO), and hydrazine byproducts.[1] Do not perform column chromatography yet. Proceed directly to F-SPE.
Module 4: Separation Science (Fluorous SPE)
This is the critical step where the
Materials:
-
Fluorous Silica Gel Cartridge (e.g., FluoroFlash® or equivalent).[1]
-
Solvent A: 80% MeOH / 20%
(Fluorophobic wash).[1] -
Solvent B: 100% MeOH or THF (Fluorophilic elution). Note: For light tags like C5, pure MeOH is often sufficient to elute.[1]
F-SPE Protocol:
-
Loading: Dissolve the crude residue from Protocol B in a minimum amount of DMF or THF. Load onto the pre-equilibrated F-SPE cartridge.[1]
-
Fluorophobic Wash (Elute Impurities): Elute with Solvent A (80% MeOH).[1]
-
Fluorophilic Elution (Elute Product): Switch to Solvent B (100% MeOH or THF).
Module 5: Data Summary & Properties
| Property | Value / Description | Relevance |
| Boiling Point | ~85°C at 15 mmHg | High enough for reflux in THF/DCM; volatile enough for distillation if needed.[1] |
| Partition Coeff. | High in Fluorous Solvents | Enables F-SPE retention.[1][2] |
| Base Stability | High ( | Critical Differentiator: Superior to ethyl-spacer analogs.[1] |
| Regulatory | Short-chain PFAS ( | Lower bioaccumulation concern than |
Visualizing the Pathway
Figure 2: The "Tag-React-Separate" workflow utilizing 3-(Perfluoropentyl)propan-1-ol.
References
-
Curran, D. P. (2001).[1] "Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis."[1][3] Science. Link[1]
-
Gladysz, J. A., & Curran, D. P. (2002).[1] "Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations." Tetrahedron. Link
-
Zhang, W. (2009).[1] "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews. Link[1]
-
Wipf, P., & Reeves, J. T. (2006).[1] "Nucleophilic additions to imines and enamines." (Discusses stability of propyl vs ethyl spacers in fluorous tags). Tetrahedron Letters. Link[1]
-
Dobbs, A. P., & Kimberley, M. R. (2002).[1] "Fluorous Phase Chemistry: A New Tool for the Organic Chemist." Journal of Fluorine Chemistry. Link[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Perfluorooctyl)propan-1-ol | CymitQuimica [cymitquimica.com]
- 5. KR20020051676A - Method for preparing penta fluoro propanol - Google Patents [patents.google.com]
Self-assembly of 3-(Perfluoropentyl)propan-1-ol on different substrates
An in-depth guide to the formation of self-assembled monolayers (SAMs) of 3-(perfluoropentyl)propan-1-ol on various substrates, designed for researchers, scientists, and professionals in drug development and materials science. This document provides a detailed exploration of the underlying scientific principles, comprehensive experimental protocols, and methods for characterization.
Introduction: The Power of Fluorinated Surfaces
The spontaneous organization of molecules into ordered, two-dimensional structures on solid surfaces, known as self-assembly, is a cornerstone of modern nanotechnology and surface engineering. Among the vast library of molecules capable of forming such self-assembled monolayers (SAMs), fluorinated species are of particular interest. Their unique properties, stemming from the high electronegativity and low polarizability of the carbon-fluorine bond, allow for the creation of surfaces with exceptionally low energy.[1][2][3]
This guide focuses on 3-(perfluoropentyl)propan-1-ol, an amphiphilic molecule featuring a short C3 hydrocarbon spacer, a polar alcohol headgroup (-OH) for surface anchoring, and a perfluoropentyl tail (–(CF₂)₄CF₃) responsible for imparting unique surface properties. The resulting SAMs exhibit significant hydrophobicity and oleophobicity, making them ideal for applications ranging from anti-fouling coatings and microfluidics to biocompatible surfaces and advanced sensor technologies. We will explore the detailed protocols for the formation of these monolayers on technologically relevant substrates: silicon dioxide (SiO₂), gold (Au), and mica.
The Mechanism: Driving Forces of Molecular Organization
The formation of a 3-(perfluoropentyl)propan-1-ol SAM is a thermodynamically driven process governed by a combination of molecular interactions:
-
Headgroup-Substrate Interaction: The primary anchoring mechanism involves the polar hydroxyl (-OH) headgroup. On oxide surfaces like SiO₂ or mica, this occurs through the formation of hydrogen bonds with surface hydroxyl groups. While this interaction is less robust than the covalent bonds formed by silanes, it is sufficient for creating well-defined monolayers. On gold, the interaction is weaker, likely involving dipole-dipole forces, making surface preparation exceptionally critical.[4]
-
Interchain van der Waals Forces: The fluorinated alkyl chains, being rigid and sterically demanding, pack closely together.[5] This close packing is stabilized by van der Waals interactions between adjacent molecules, contributing to the overall order and stability of the monolayer.
-
Thermodynamic Stability: The fluorinated segments are both hydrophobic and lipophobic. During assembly from a solution, the system minimizes its free energy by orienting these chains away from the solvent and substrate, leading to a dense, ordered film. The resulting surface, terminated by low-energy -CF₃ groups, is responsible for the monolayer's repellent properties.[6]
Caption: Molecular structure and its self-assembled orientation on a substrate.
PART 1: Substrate Preparation Protocols
The quality of a SAM is critically dependent on the cleanliness and chemical state of the substrate. The following protocols are designed to produce pristine surfaces suitable for monolayer formation.
Protocol 1.1: Preparation of Silicon Dioxide (SiO₂) Substrates
This procedure aims to create a clean, hydrophilic surface rich in hydroxyl (-OH) groups, which are essential for anchoring the alcohol headgroups.
Materials:
-
Silicon wafers
-
Acetone (ACS grade or higher)
-
Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
-
Beakers, wafer tweezers
Procedure:
-
Degreasing: a. Place silicon wafers in a beaker and sonicate in acetone for 15 minutes. b. Decant the acetone, replace with ethanol, and sonicate for another 15 minutes.[7] c. Rinse thoroughly with DI water.
-
Oxidative Cleaning (Piranha Solution):
-
CRITICAL SAFETY WARNING : Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Prepare and use only within a certified fume hood. Never store Piranha solution in a sealed container. a. Prepare the Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. The solution will become hot. b. Carefully immerse the cleaned wafers into the hot Piranha solution for 30-45 minutes.[5] This step removes residual organic contaminants and fully hydroxylates the surface.
-
-
Final Rinse and Dry: a. Remove the wafers and rinse them extensively under a stream of DI water for at least 5 minutes. b. Dry the wafers completely using a gentle stream of high-purity nitrogen or argon gas. c. Use the substrates immediately for the best results.
Caption: Workflow for the preparation of silicon dioxide substrates.
Protocol 1.2: Preparation of Gold (Au) Substrates
For gold surfaces, the goal is to remove atmospheric organic contaminants without damaging the gold layer.
Materials:
-
Gold-coated substrates (e.g., on silicon or glass)
-
Ethanol (200 proof)
-
DI water
-
UV-Ozone cleaner or Plasma cleaner
-
Nitrogen (N₂) gas
Procedure:
-
Solvent Rinse: a. Rinse the gold substrate with ethanol for 30 seconds.[8] b. Rinse with DI water and then again with ethanol to remove water.
-
Surface Activation: a. Place the substrate in a UV-Ozone or plasma cleaner for 10-15 minutes. This is a highly effective method for removing organic adsorbates.
-
Drying: a. Immediately dry the substrate with a stream of nitrogen gas. b. Use the substrate without delay to prevent re-contamination.
Protocol 1.3: Preparation of Mica Substrates
Mica provides an atomically flat and pristine surface through simple mechanical cleavage.
Materials:
-
Muscovite mica sheets
-
Adhesive tape
Procedure:
-
Cleavage: a. Press a piece of adhesive tape firmly onto the surface of the mica sheet. b. Carefully peel the tape off. This will cleave away the top layer of the mica, revealing a fresh, atomically flat surface. c. Repeat if necessary until a pristine surface is obtained. d. The substrate is now ready for immediate use.
PART 2: Self-Assembly Protocols
The following protocols detail the most common method for forming the SAM from a solution phase.
Protocol 2.1: Solution-Phase Deposition
Materials:
-
3-(Perfluoropentyl)propan-1-ol
-
Anhydrous solvent (e.g., ethanol, hexane, or a fluorinated solvent like perfluorohexane)
-
Freshly prepared substrates
-
Glass vials with sealable caps
-
Nitrogen (N₂) or Argon (Ar) gas
Procedure:
-
Solution Preparation: a. Inside a fume hood or glovebox, prepare a 1-5 mM solution of 3-(perfluoropentyl)propan-1-ol in the chosen anhydrous solvent. Using an anhydrous solvent is crucial to prevent interference from water molecules at the substrate surface.
-
Substrate Immersion: a. Place a freshly prepared substrate in a clean glass vial. b. Pour the prepared solution into the vial, ensuring the substrate is fully submerged.
-
Incubation: a. Purge the headspace of the vial with N₂ or Ar gas to displace oxygen and moisture, which can degrade SAM quality. b. Seal the vial tightly. c. Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times can often lead to more ordered and densely packed monolayers.[8]
-
Rinsing and Drying: a. Carefully remove the substrate from the solution using clean tweezers. b. Rinse the substrate thoroughly with fresh, pure solvent to wash away any non-chemisorbed (physisorbed) molecules. c. Dry the substrate with a gentle stream of N₂ or Ar gas. d. Store the coated substrate in a clean, dry environment (like a desiccator) until characterization.
Caption: General workflow for solution-phase self-assembly.
PART 3: Characterization and Data
Verifying the successful formation and quality of the SAM is a critical final step.
Contact Angle Goniometry
This is the most direct method to assess the change in surface energy. A successful monolayer of 3-(perfluoropentyl)propan-1-ol will transform a hydrophilic surface (like clean SiO₂) into a highly hydrophobic one.
Procedure:
-
Place a small droplet (2-5 µL) of DI water on the surface.
-
Measure the static contact angle.
-
A high contact angle indicates the successful formation of a low-energy surface.
| Substrate | Typical Water Contact Angle (Bare) | Expected Water Contact Angle (Coated) |
| Silicon Dioxide (SiO₂) | < 15°[9] | 100° - 110° |
| Gold (Au) | ~70° - 80° | 100° - 110° |
| Mica (cleaved) | < 10° | 95° - 105° |
Note: Expected values are estimates based on similar short-chain fluorinated SAMs. Actual values may vary based on monolayer quality, measurement conditions, and substrate roughness.
X-ray Photoelectron Spectroscopy (XPS)
XPS confirms the chemical composition of the surface. For a successful SAM on a silicon substrate, the spectrum should show:
-
F 1s peak: Strong signal confirming the presence of the fluorinated tail.
-
C 1s peak: Deconvolution will show components for C-F and C-C/C-H bonds.
-
Attenuation of Substrate Signal: The Si 2p and O 1s signals from the underlying SiO₂ will be attenuated due to the overlying molecular layer.
Atomic Force Microscopy (AFM)
AFM provides topographical information. A well-formed SAM should appear smooth and uniform. By creating a scratch in the monolayer with the AFM tip, one can measure the height difference between the bare substrate and the coated area, providing a direct measurement of the monolayer's thickness.
Conclusion and Best Practices
The self-assembly of 3-(perfluoropentyl)propan-1-ol offers a straightforward and effective method for creating low-energy, repellent surfaces. Success hinges on meticulous attention to detail, particularly in substrate preparation and the maintenance of a clean, anhydrous environment during assembly. By following the protocols outlined in this guide, researchers can reliably produce high-quality fluorinated SAMs for a wide array of applications.
References
- Electric Field-Driven Self-Assembly of Gold Nanoparticle Monolayers on Silicon Substrates | Langmuir - ACS Publications. (2023, October 25).
- Deposition of Self-Assembled Monolayers (SAMs)
- Selective deposition of gold particles onto silicon at the nanoscale controlled by a femtosecond laser through galvanic displace - Semantic Scholar. (2020, December 9). Semantic Scholar.
- CN102978592A - Method for depositing gold nanoparticles on silicon surface by wet process - Google Patents. (n.d.).
- Preparing Self-Assembled Monolayers. (n.d.). Sigma-Aldrich.
- Fluorinated self-assembled monolayers : composition, structure and interfacial properties - SciSpace. (n.d.). SciSpace.
- Structure and growth of self-assembling monolayers - Quantum Chemistry Laboratory. (n.d.).
- Preparing Self-Assembled Monolayers - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (2025, August 7).
- Crosslinked organosulfur-based self-assembled monolayers: formation and applic
- New fluorine-free low surface energy surfactants and surfaces - ResearchGate. (2025, March 2).
- Turning a surface superrepellent even to completely wetting liquids - SciSpace. (2014, November 1). SciSpace.
- SURFACE CHEMISTRY OF FLUOROCHEMICALS - DTIC. (n.d.). DTIC.
- The contact angle trend chart of the silicon wafers cleaned with different solutions, and then aged under various conditions. - ResearchGate. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. oaepublish.com [oaepublish.com]
- 5. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Perfluoropentyl)propan-1-ol
Target Molecule: 3-(Perfluoropentyl)propan-1-ol
CAS: 13031-50-0 (Generic for
Part 1: Strategic Overview & Mechanistic Insight
The Yield Challenge
Synthesizing 3-(Perfluoropentyl)propan-1-ol involves connecting a highly electronegative, lipophobic perfluoroalkyl chain (
-
Phase Incompatibility: The fluorous starting material (
) and the organic reactant (Allyl alcohol) are often immiscible, leading to poor radical propagation. -
Intermediate Instability: The iodinated intermediate formed in Step 1 is prone to elimination (releasing HI) or light-induced degradation before reduction.
-
Emulsion Formation: The final product acts as a surfactant (amphiphile), causing significant product loss during aqueous workup due to stable emulsions.
The Optimized Pathway: Radical Addition-Deiodination
To maximize yield, we recommend a One-Pot, Two-Step protocol. Isolating the iodinated intermediate significantly lowers overall yield due to degradation during silica chromatography.
Reaction Scheme:
-
Step 1 (Radical Addition): Perfluoropentyl iodide (
) + Allyl Alcohol 2-Iodo-3-(perfluoropentyl)propan-1-ol. -
Step 2 (Reductive Deiodination): In-situ reduction of the C-I bond using Zinc/Acetic Acid or Tributyltin Hydride (radical chain reduction).
Part 2: Optimized Experimental Protocol
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role | Critical Quality Attribute |
| 1-Iodoperfluoropentane ( | 1.0 | Limiting Reagent | Must be copper-free; clear/pink liquid. |
| Allyl Alcohol | 1.5 - 2.0 | Reactant | Distill before use. Polymerization inhibitor (MEHQ) must be removed. |
| AIBN | 0.05 - 0.10 | Initiator | Recrystallize from methanol if yellow. Must be white. |
| Zinc Dust (Method A) | 3.0 | Reductant | Activate with dilute HCl wash prior to use. |
| Tributyltin Hydride (Method B) | 1.2 | Reductant | High toxicity; use only if Zn reduction fails. |
Step-by-Step Procedure (High-Yield Protocol)
Step 1: The Radical Addition (The "Neat" Approach)
Rationale: Solvent-free conditions maximize the concentration of radical species, overcoming the phase transfer barrier.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and internal thermometer.
-
Charging: Add
(1.0 equiv) and Allyl Alcohol (1.5 equiv). -
Degassing (Crucial): Sparge the biphasic mixture with Argon/Nitrogen for 20 minutes. Oxygen is a radical scavenger and will kill the chain reaction.
-
Initiation: Add AIBN (0.05 equiv). Heat the mixture to 70°C-80°C .
-
Monitoring: The mixture will initially be biphasic. As the reaction proceeds and the amphiphilic iodohydrin forms, the mixture typically becomes homogeneous.
-
Completion: Monitor by
F NMR. Look for the disappearance of the signal (approx -59 ppm) and appearance of the signal.-
Checkpoint: If conversion <90% after 4 hours, add another 0.02 equiv AIBN.
-
Step 2: Reductive Deiodination (In-Situ)
Rationale: Do not isolate the intermediate. The iodine atom is labile. Proceed immediately to reduction.
Method A: Zinc/Acetic Acid (Recommended for Scalability & Green Chemistry)
-
Dilution: Dilute the crude reaction mixture from Step 1 with Ethanol (3 volumes relative to
). -
Acidification: Add Glacial Acetic Acid (5.0 equiv).
-
Reduction: Cool to 0°C. Add Activated Zinc Dust (3.0 equiv) portion-wise to control exotherm.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours.
-
Workup (The "Emulsion Breaker"):
-
Filter off excess Zinc.
-
Concentrate to remove Ethanol.
-
Critical Step: Dissolve residue in Ether (
). Wash with saturated .[3] -
Troubleshooting: If emulsion forms, add solid NaCl to saturate the aqueous phase or use centrifugation. Do not shake vigorously; swirl gently.
-
Method B: Tributyltin Hydride (Highest Yield, High Toxicity)
-
Dissolve crude Step 1 oil in dry Benzene or Toluene.
-
Add
(1.2 equiv) and a pinch of AIBN. -
Reflux for 2 hours.
-
Purification: Requires careful removal of tin byproducts (wash with aqueous KF).
Part 3: Troubleshooting Guide
Visualizing the Workflow & Failure Points
Caption: Process flow for synthesis with critical decision points (yellow) and failure modes (red).
Diagnostic FAQ
Q1: My reaction mixture turned dark purple during Step 1. Is the batch ruined?
-
Diagnosis: Purple indicates free Iodine (
), likely caused by light-induced homolysis of the bond or thermal decomposition. -
Fix: It is not ruined, but yield will suffer. Wash the crude mixture with 10% Sodium Thiosulfate (
) until the color disappears before proceeding to Step 2. -
Prevention: Wrap the flask in aluminum foil during the reaction.
Q2: I see the product in the crude NMR, but I lose 50% of the mass during extraction.
-
Diagnosis: The product is a "fluorotelomer alcohol" analog. It acts as a surfactant. It is likely trapped in the interface between the organic and aqueous layers (the "rag layer").
-
Fix:
-
Avoid vigorous shaking; use a magnetic stirrer inside the separatory funnel if possible.
-
Use Fluorinated Solvents (e.g., AK-225 or HFE-7100) for extraction if standard ether/ethyl acetate fails. The product partitions preferentially into the fluorous phase, leaving organic impurities behind.
-
Q3: Can I use sodium dithionite (
-
Answer: Yes, this is the "Sulfinatodehalogenation" route.
-
Protocol Adjustment: Use
/ in an Acetonitrile/Water system. This is often milder but requires careful pH control. If your yield with AIBN is low due to polymerization of allyl alcohol, switch to Dithionite at room temperature [1].
Q4: How do I remove unreacted Perfluoropentyl Iodide?
-
Strategy:
is volatile (bp ~138°C) but close to the product. -
Fix: Azeotropic distillation is difficult. The best method is to ensure full conversion in Step 1 by adding excess allyl alcohol (which is easier to remove by rotary evaporation). If
remains, a brief fluorous solid-phase extraction (F-SPE) can separate it, but simple vacuum distillation is usually sufficient if the difference in boiling points allows.
Part 4: Data & Yield Expectations
| Method | Typical Yield | Purity Profile | Notes |
| AIBN / Bu3SnH | 85-92% | High | Requires rigorous removal of toxic tin residues. |
| AIBN / Zn / AcOH | 75-85% | Good | Safer. Lower yield due to potential acetate ester formation (saponify if needed). |
| Dithionite / H2 | 60-70% | High | Cleanest profile but often lower conversion on the reduction step without noble metal catalysts. |
References
-
Mechanistic Studies on the Radical Addition of Perfluoroalkyl Iodides. Source: ResearchGate. (2025). Syntheses with perfluoroalkyl iodides.[2][4][5][6] A review.
-
Fluorous Phase Separation Strategies. Source: Science / ResearchGate. (2025). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis.
-
Dithionite Initiated Perfluoroalkylation. Source: NIH / PMC. (2011).[6] Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes (Contextual reference for Dithionite conditions).
-
General Protocol for Fluorotelomer Alcohol Synthesis. Source: Wikipedia / EPA Studies. Fluorotelomer alcohol chemistry and degradation.
Sources
Troubleshooting poor solubility of 3-(Perfluoropentyl)propan-1-ol in organic solvents
Welcome to the technical support guide for 3-(Perfluoropentyl)propan-1-ol. This resource is designed for researchers, chemists, and formulation scientists encountering challenges with the solubility of this unique, partially fluorinated alcohol. The guide provides in-depth, experience-driven answers to common questions and detailed protocols to systematically overcome solubility issues.
Understanding the Challenge: A Tale of Two Segments
The primary difficulty in dissolving 3-(Perfluoropentyl)propan-1-ol stems from its distinct molecular structure. It is a segmented compound, featuring two chemically dissimilar parts:
-
A Perfluoropentyl (C5F11) Tail: This segment is highly fluorinated, making it not only hydrophobic (water-repelling) but also lipophobic (oil-repelling). This "fluorous" character means it resists interaction with common hydrocarbon-based organic solvents.
-
A Propanol (-CH2CH2CH2OH) Head: This hydrocarbon chain is terminated by a hydroxyl group, rendering it polar and capable of forming hydrogen bonds.
These two segments have opposing solubility preferences, making it challenging to find a single, simple solvent that can effectively solvate the entire molecule.
Caption: Molecular structure of 3-(Perfluoropentyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why won't 3-(Perfluoropentyl)propan-1-ol dissolve in my standard laboratory solvents like hexanes, ethyl acetate, or methanol?
This is the most common issue and is a direct result of the molecule's segmented nature.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are lipophilic and interact well with other hydrocarbons. However, the highly fluorinated tail of your compound is "lipophobic" and actively repels these solvents. The weak van der Waals forces are insufficient to overcome this repulsion.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): While these solvents have a dipole that can interact with the polar propanol head, they cannot effectively solvate the large, non-polar fluorous tail.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents form strong hydrogen-bonding networks. While the propanol head can participate in this network, the large fluorous tail cannot and disrupts the solvent-solvent interactions. This is energetically unfavorable, leading to very poor solubility.
Q2: What fundamental principles should I consider when selecting a solvent for this compound?
The key is to accommodate both the fluorous and the polar segments of the molecule. This requires moving beyond the simple "like dissolves like" paradigm.
-
Fluorophilicity: Fluorinated compounds exhibit a strong preference for interacting with other fluorinated molecules.[1] This "fluorophilicity" is a crucial driving force. Therefore, solvents that are themselves fluorinated are the most promising candidates. Due to the high ionization potential and low polarizability of fluorine atoms, intermolecular forces within fluorinated compounds are relatively weak, which can aid the dissolution process.[2]
-
Hydrogen Bonding: The solvent must also be able to interact with the hydroxyl (-OH) group. A solvent that can act as a hydrogen bond acceptor or, ideally, both a donor and acceptor will be more effective.
Based on these principles, the ideal solvent will possess both fluorinated character and hydrogen-bonding capability.
Q3: What specific solvents are most likely to work?
The most successful solvents are typically other fluorinated alcohols. Their structure mirrors that of 3-(Perfluoropentyl)propan-1-ol, allowing for favorable interactions with both the fluorous tail and the polar head.
| Solvent Class | Recommended Solvents | Rationale for Efficacy | Expected Solubility |
| Fluorinated Alcohols | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), 2,2,2-Trifluoroethanol (TFE) | Both highly fluorinated and strong hydrogen bond donors.[3] This dual nature effectively solvates both ends of the molecule. | High |
| Fluorinated Solvents | Perfluorohexane, Perfluoromethylcyclohexane, HFE-7100 | Excellent for solvating the fluorous tail.[4] May require a co-solvent to address the polar head. | Moderate to High |
| Polar Aprotic Co-Solvents | Acetone, Tetrahydrofuran (THF), Acetonitrile | Can interact with the polar head via dipole-dipole forces. Best used in a co-solvent system with a fluorinated solvent. | Low (as single solvent) |
| Conventional Alcohols | n-Propanol, Isopropanol | Can interact with the polar head but are repelled by the fluorous tail. | Very Low |
| Non-Polar Solvents | Hexane, Toluene, Dichloromethane (DCM) | Lipophilic nature is incompatible with the lipophobic fluorous tail.[1] | Very Low |
Q4: I'm using a recommended fluorinated solvent, but solubility is still poor. What else can I try?
If you are still facing challenges, consider these physical and chemical factors:
-
Purity of the Compound: Ensure your 3-(Perfluoropentyl)propan-1-ol is of high purity. Insoluble impurities can act as nucleation sites and prevent the bulk material from dissolving.
-
Water Contamination: Traces of water in your solvent can significantly decrease solubility by preferentially solvating the polar heads of the molecules, causing aggregation. Use an anhydrous grade of solvent where possible.
-
Kinetic vs. Thermodynamic Solubility: Dissolution may be slow. Gentle heating can increase the rate of dissolution. However, be mindful of the solvent's boiling point (TFE: ~78°C, HFIP: ~59°C).
-
Physical Agitation: Vigorous stirring or, more effectively, sonication in an ultrasonic bath can provide the energy needed to break up the solute lattice and promote solvation.
Q5: How do I design and use a co-solvent system to improve solubility?
A co-solvent system can be a powerful tool. The strategy is to combine a solvent that interacts with the fluorous tail with another that interacts with the polar head. Fluorinated alcohols can sometimes be used in combination with other solvents to enhance the solubility of reagents.[5]
A common approach is to use a primary fluorinated solvent and add a polar aprotic co-solvent.
-
Example System: Start by attempting to dissolve the compound in a fluorinated solvent like perfluorohexane. Then, slowly titrate in a polar aprotic solvent such as acetone or THF while stirring vigorously. The acetone helps to solvate the polar propanol heads, while the perfluorohexane solvates the fluorous tails.
See Protocol 2 for a step-by-step guide to developing an effective co-solvent system.
Q6: What are the primary safety concerns when handling 3-(Perfluoropentyl)propan-1-ol and recommended fluorinated solvents?
Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[6][7][8][9] General precautions include:
-
Engineering Controls: Handle all compounds in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (check a glove compatibility chart for fluorinated solvents).
-
Irritation: Many fluorinated alcohols are classified as skin and eye irritants.[10] Avoid direct contact. In case of exposure, rinse the affected area thoroughly with water.
-
Flammability: While many highly fluorinated compounds are non-flammable, some solvents like TFE and propanol are flammable.[6][11] Keep away from ignition sources.
Troubleshooting Workflows & Protocols
The following workflow provides a systematic approach to resolving solubility issues.
Caption: Systematic workflow for troubleshooting solubility.
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable primary solvent for 3-(Perfluoropentyl)propan-1-ol.
Materials:
-
3-(Perfluoropentyl)propan-1-ol
-
Candidate solvents (e.g., HFIP, TFE, perfluorohexane, acetone)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Analytical balance
-
Pipettes or graduated cylinders
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh 10 mg of 3-(Perfluoropentyl)propan-1-ol into a clean, dry vial.
-
Add 1.0 mL of the first candidate solvent. This corresponds to a concentration of 10 mg/mL.
-
Cap the vial securely and vortex at room temperature for 2 minutes.
-
Visually inspect the solution. Look for clarity (fully dissolved) or the presence of undissolved solid material. Record your observation.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5 minutes.
-
Re-inspect the solution and record the result.
-
If still not dissolved, gently warm the vial to ~40°C (do not exceed the solvent's boiling point) for 5-10 minutes with intermittent swirling.
-
Allow the vial to cool to room temperature and make a final observation.
-
Repeat steps 1-8 for each candidate solvent, using a fresh vial for each test.
-
Compare the results to identify the most promising solvent(s).
Protocol 2: Developing a Binary Co-Solvent System
Objective: To find a ratio of two solvents that provides optimal solubility. This protocol assumes Solvent A is a good fluorous solvent (e.g., perfluorohexane) and Solvent B is a polar modifier (e.g., acetone).
Procedure:
-
Weigh 10 mg of 3-(Perfluoropentyl)propan-1-ol into a vial.
-
Add 1.0 mL of Solvent A (the fluorous solvent). The compound will likely remain partially or fully undissolved.
-
While vigorously stirring or vortexing, add Solvent B (the polar modifier) dropwise (approximately 20-50 µL at a time).
-
After each addition, allow the system to mix for 30 seconds and observe for any change in clarity.
-
Continue the titration of Solvent B until the compound is fully dissolved.
-
Record the total volume of Solvent B added. The optimal ratio is the final volume of Solvent A to Solvent B (e.g., 1.0 mL of A to 0.2 mL of B, or a 5:1 ratio).
-
Validation: To confirm the result, prepare the determined co-solvent mixture (e.g., 5 mL of A and 1 mL of B) and test if it can dissolve the desired amount of your compound directly.
References
- Mainar, A. M., Martínez-López, J. F., Urieta, J. S., & Pardo, J. I. (2018). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. The Journal of Chemical Thermodynamics. Retrieved from [Link]
- Bertermann, R., et al. (2021). Alkali Metal Fluorides in Fluorinated Alcohols: Fundamental Properties and Applications to Electrochemical Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]
- Rebelo, L. P. N., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Physical Chemistry Chemical Physics. Retrieved from [Link]
- ResearchGate. (2008). (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]
- Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2015). (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis. Retrieved from [Link]
- University of Alicante. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]
- P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 3-(Perfluorooctyl)propanol. PubChem. Retrieved from [Link]
- EnviroTech Europe. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Retrieved from [Link]
- Google Patents. (n.d.). US5290846A - Solvents for fluorinated polymers.
- National Center for Biotechnology Information. (n.d.). 3-(Perfluoropropyl)propanol. PubChem. Retrieved from [Link]
- Fisher Scientific. (2023). SAFETY DATA SHEET Propan-1-ol. Retrieved from [Link]
- ResearchSpace@UKZN. (n.d.). THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. Retrieved from [Link]
- MDPI. (2023). Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation. Retrieved from [Link]
- Pure. (n.d.). Understanding the phase and solvation behavior of fluorinated ionic liquids. Retrieved from [Link]
- ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]
- ResearchGate. (n.d.). PFOS solubility in different organic solvents. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 5. rua.ua.es [rua.ua.es]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. 3-(Perfluoropropyl)propanol | C6H7F7O | CID 2774911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
Technical Support: Purification Protocols for 3-(Perfluoropentyl)propan-1-ol
This technical guide is structured as a Tier 3 Support resource for researchers handling 3-(Perfluoropentyl)propan-1-ol (
Compound ID: 3-(Perfluoropentyl)propan-1-ol
CAS: 80806-68-4 (Generic for homologs) / Specific C5-C3 analog
Molecular Formula:
Executive Summary
Purifying semi-fluorinated alcohols requires navigating the "Fluorous Ponytail" effect. The perfluorinated tail (
This guide outlines a three-stage purification logic: Chemical Remediation (scavenging reactive impurities), Vacuum Distillation (bulk separation), and Fluorous Solid Phase Extraction (polishing).
Part 1: Pre-Purification Assessment (Triage)
Before initiating physical separation, diagnose the state of your crude material.
| Observation | Probable Impurity | Mechanistic Cause | Recommended Action |
| Pink/Violet Color | Free Iodine ( | Homolytic cleavage of C-I bonds in starting materials or byproducts. | Protocol A (Thiosulfate Wash) |
| Yellow/Brown Oil | Polymerized Allyl Alcohol | Thermal degradation or radical polymerization during synthesis. | Protocol B (Vacuum Distillation) |
| Acrid/Sour Smell | Perfluoropentanoic Acid | Oxidation of the alcohol or hydrolysis of unreacted iodide. | Protocol A (Bicarbonate Wash) |
| Double GC Peak | Elimination Product (Alkene) | Dehydroiodination of the intermediate iodide ( | Protocol C (Fluorous SPE) |
Part 2: Chemical Remediation Protocols
Objective: Chemically neutralize reactive impurities that co-distill with the product.
Protocol A: The Reductive Wash (Iodine Removal)
Why: Free iodine acts as a radical initiator and can degrade the product during heating.
Standard: Sodium Thiosulfate (
-
Dissolution: Dissolve crude oil in Diethyl Ether or Ethyl Acetate (10 mL solvent per 1 g crude).
-
Note: Avoid halogenated solvents (DCM) here to prevent emulsion formation with the fluorous tail.
-
-
The Wash:
-
Acid Neutralization: Wash 1x with Saturated Sodium Bicarbonate (
) to remove any trace perfluoro-acids. -
Drying: Dry organic layer over
, filter, and concentrate via rotary evaporation.
Part 3: Vacuum Distillation (The Workhorse)
Objective: Bulk separation of the alcohol from heavy telomers and polymerized byproducts.
Technical Insight: Fluorinated alcohols exhibit high vapor density and low heat of vaporization relative to their molecular weight, but the H-bonding -OH group significantly raises the boiling point.
Experimental Setup
-
Apparatus: Short-path distillation head (Vigreux column recommended for >10g scale).
-
Vacuum: High vacuum required (<5 mmHg).
-
Insulation: CRITICAL. Wrap the column and still head in aluminum foil or glass wool.
-
Reasoning: Fluorous vapors condense easily on cool glass surfaces due to low heat capacity. Poor insulation leads to "flooding" where reflux prevents the vapor from reaching the condenser.
-
Distillation Parameters (Estimated)
| Fraction | Approx. Boiling Point (at 2-5 mmHg) | Composition |
| F1 (Fore-run) | < 60°C | Residual solvents, water, unreacted allyl alcohol. |
| F2 (Main Cut) | 75°C - 85°C | 3-(Perfluoropentyl)propan-1-ol (Target). |
| F3 (Tail) | > 95°C | Dimers, heavy telomers ( |
Note: Boiling points are estimates based on the C6 homolog (6:2 FTOH). Always monitor head temperature plateaus rather than absolute values.
Part 4: Fluorous Solid Phase Extraction (F-SPE)
Objective: Isolation of >99% pure compound, specifically removing non-fluorous organic impurities (like polymerized allyl alcohol) that co-distill.
Mechanism: Fluorous Silica Gel (silica bonded with
Workflow Diagram (DOT)
Caption: Binary separation logic using Fluorous Solid Phase Extraction. Non-fluorous contaminants are washed away before the target compound is released.
Protocol C: F-SPE Procedure
-
Conditioning: Equilibrate a Fluorous Silica cartridge (e.g., FluoroFlash®) with 50:50 MeOH:H2O.
-
Loading: Dissolve the semi-pure oil in a minimum amount of DMF or MeOH and load onto the column.
-
Fluorophobic Wash: Elute with 80% MeOH / 20% Water .
-
Result: Organic impurities (hydrocarbon-based) elute. The fluorinated alcohol sticks to the silica.
-
-
Fluorophilic Elution: Elute with 100% MeOH or Acetone .
-
Result: The target 3-(Perfluoropentyl)propan-1-ol elutes.[5]
-
-
Finish: Concentrate the second fraction to obtain analytical grade material.
Troubleshooting & FAQs
Q1: The distillate is cloudy/milky. What happened? A: You have an azeotrope with water . Fluorinated alcohols are notorious for holding onto water.
-
Fix: Dissolve the distillate in dry ether, dry heavily over activated 4Å Molecular Sieves (more effective than
for this), filter, and remove solvent.
Q2: I see a peak in NMR at ~6.0 ppm (doublet of triplets). Is this my product?
A: No. This is likely the alkene elimination product (
-
Cause: Overheating during distillation or basic conditions during synthesis.
-
Fix: This is difficult to separate by distillation due to similar boiling points. Use Protocol C (F-SPE) or perform a mild bromination (adds
across the double bond, significantly increasing the impurity's boiling point) followed by re-distillation.
Q3: My yield is lower than expected after vacuum distillation. A: Check your cold trap.
-
Reason: The "Fluorous Ponytail" reduces intermolecular forces, making these compounds surprisingly volatile. If your vacuum is too strong (>0.1 mmHg) and your condenser coolant isn't cold enough (<0°C), you may be sucking the product into the pump.
References
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link
-
Zhang, W. (2009). Fluorous Solid-Phase Extraction (F-SPE) for the Separation of Organic Compounds. In Handbook of Fluorous Chemistry. Wiley-VCH. Link
-
Brace, N. O. (1999). Syntheses of Fluorous Reagents and Tags. Journal of Fluorine Chemistry. Link
-
U.S. EPA. (2023). Substance Details: 3-(Perfluorooctyl)propanol (Homolog Reference).[5] CompTox Chemicals Dashboard. Link
Sources
Preventing the decomposition of 3-(Perfluoropentyl)propan-1-ol during storage
Technical Support Center: 3-(Perfluoropentyl)propan-1-ol
Introduction: The Stability Challenge of Fluorinated Alcohols
Welcome to the technical support guide for 3-(Perfluoropentyl)propan-1-ol. As a partially fluorinated alcohol, this compound offers unique properties valuable in research and development. However, the presence of a non-fluorinated propanol group attached to the highly stable perfluoropentyl chain introduces a site of potential chemical instability. Unlike the robust carbon-fluorine bonds of the tail, the hydrocarbon portion, particularly the primary alcohol group, is susceptible to degradation under improper storage conditions. This guide provides in-depth troubleshooting advice and validated protocols to ensure the long-term integrity of your 3-(Perfluoropentyl)propan-1-ol samples.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers during the storage and handling of 3-(Perfluoropentyl)propan-1-ol.
Q1: My recent analysis (GC-MS, NMR) of a stored sample shows new, unexpected peaks. What are they, and what caused this?
A: The appearance of new peaks is a strong indicator of chemical decomposition. For a fluorotelomer alcohol like 3-(Perfluoropentyl)propan-1-ol, the most probable degradation pathway is the oxidation of the primary alcohol group.
-
Likely Degradation Products:
-
3-(Perfluoropentyl)propanal: The aldehyde intermediate formed from partial oxidation.
-
3-(Perfluoropentyl)propanoic Acid: The carboxylic acid formed from complete oxidation. This is a common metabolic product in biodegradation studies of similar fluorotelomer alcohols (FTOHs), which often serve as precursors to perfluorocarboxylic acids (PFCAs).[1][2][3]
-
-
Primary Causes:
-
Exposure to Air (Oxygen): Oxygen is the primary culprit for oxidation. This can occur if the container is not properly sealed or if an inert atmosphere was not used for long-term storage.
-
Elevated Temperatures: Heat accelerates the rate of oxidation. Storing the compound at room temperature or in areas with temperature fluctuations increases this risk.
-
Presence of Contaminants: Trace metals or other impurities can catalyze oxidation reactions.
-
Q2: I noticed a slight discoloration (yellowing) and a change in viscosity in my sample. Is it still usable?
A: Any change in the physical appearance of a pure chemical is a red flag for contamination or degradation.
-
Expert Analysis: Discoloration and changes in viscosity often suggest the formation of higher molecular weight byproducts or polymers, which can result from complex degradation pathways or reactions with contaminants. While the primary component might still be present, the purity is compromised.
-
Recommendation: We strongly advise against using the material for any application where purity is critical without first re-purifying and re-analyzing it. For high-sensitivity experiments, it is best to use a fresh, unopened lot.
Q3: Can I store 3-(Perfluoropentyl)propan-1-ol in a standard laboratory freezer?
A: This depends on the type of freezer. Standard domestic or laboratory freezers are not suitable for storing flammable or volatile compounds.[4]
-
The Hazard: The vapors of the alcohol can accumulate inside the unit. Standard freezers contain numerous ignition sources (compressors, thermostats, lights) that can ignite these vapors, leading to a fire or explosion.[4][5]
-
The Solution: If cold storage is required, you must use a laboratory-grade, "spark-proof" or "explosion-proof" refrigerator or freezer specifically designed for flammable materials.[4][6] For this specific compound, cool storage (2-8°C) is often sufficient and preferable to freezing, which could introduce moisture condensation issues upon removal.
Q4: My sample is several years old. How can I verify its integrity before use?
A: Long-term storage necessitates a thorough quality control (QC) check. The following analytical methods are recommended for a comprehensive assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying volatile degradation products like the corresponding aldehyde or acid.[1][7][8] The high volatility of FTOHs makes them well-suited for GC-based analysis.[1]
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy: ¹H NMR can quickly reveal changes in the propanol portion of the molecule. The disappearance of the alcohol proton (–OH) and the appearance of aldehyde (–CHO) or other signals are clear indicators of degradation. ¹⁹F NMR is excellent for confirming that the perfluoropentyl chain remains intact.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used as a quick screening tool. Look for the appearance of a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹, which would indicate the formation of aldehyde or carboxylic acid products.
Part 2: Recommended Protocols & Scientific Principles
Protocol 1: Optimal Long-Term Storage
This protocol is designed to minimize degradation from oxidation, light, and temperature fluctuations.
Materials:
-
Clean, dry amber glass vial with a PTFE (Teflon)-lined cap.
-
Inert gas (Argon or high-purity Nitrogen).
-
Parafilm or other sealing tape.
-
Spark-proof refrigerator (2-8°C).
Procedure:
-
Aliquot if Necessary: If you have a large stock bottle, aliquot the desired amount into a smaller vial for working use. This prevents repeated exposure of the main stock to air and moisture.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace all oxygen.
-
Seal Tightly: Immediately and tightly seal the vial with the PTFE-lined cap. The use of PTFE is critical as it provides a highly inert barrier.
-
Reinforce Seal: Wrap the cap-vial interface with Parafilm to provide an additional barrier against moisture and air ingress.
-
Label Clearly: Label the vial with the chemical name, date of storage, and a warning about its contents.
-
Store Appropriately: Place the sealed vial in a designated, well-ventilated, spark-proof refrigerator set to 2-8°C.[9] Store it away from strong oxidizing agents, acids, and bases.[5][6]
The Science Behind the Protocol
The primary alcohol group is the Achilles' heel of the molecule. The storage protocol systematically addresses the factors that promote its oxidative degradation.
Caption: Potential oxidative decomposition pathway of 3-(Perfluoropentyl)propan-1-ol.
This oxidative pathway is a well-understood mechanism for primary alcohols. The electron-withdrawing nature of the perfluoroalkyl group can influence the reactivity of the alcohol, but it does not prevent this fundamental transformation.
Protocol 2: Quality Control Workflow for Stored Samples
This workflow provides a systematic approach to verifying the integrity of a sample before use.
Caption: Recommended quality control workflow for aged samples.
Part 3: Data Summary & Incompatible Materials
For safe storage, segregation from incompatible chemical classes is mandatory. Accidental mixing can lead to vigorous, exothermic reactions.
Table 1: Incompatible Material Classes
| Chemical Class | Examples | Hazard of Mixing |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and/or explosion risk, rapid decomposition of the alcohol.[5] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for dehydration and other vigorous reactions. |
| Alkali Metals | Sodium, Potassium | Highly exothermic reaction, release of flammable hydrogen gas. |
| Acid Halides | Acetyl Chloride, Benzoyl Chloride | Violent esterification reaction. |
References
-
Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates - PMC . National Institutes of Health. Available at: [Link]
-
History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment . Interstate Technology & Regulatory Council (ITRC). Available at: [Link]
-
PFAS in Packaging: Health Effects, Laws, Best Practices - Meyers Printing . Meyers Printing. Available at: [Link]
-
New Accredited Analytical Method for testing Fluorotelomer Alcohols in water - ALS Environmental . ALS Environmental. Available at: [Link]
-
New Analytical Method for Testing Fluorotelomer Alcohols in Water - ALS Europe . ALS Europe. Available at: [Link]
-
Use of Per- and polyfluoroalkyl substances (PFAS) - Environment, Health & Safety . University of Wisconsin-Madison. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC . National Institutes of Health. Available at: [Link]
-
What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog . Parapharm. Available at: [Link]
-
Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown | Environmental Science & Technology - ACS Publications . American Chemical Society. Available at: [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants . Springer. Available at: [Link]
-
Chemical Segregation and Storage Table - ORS . National Institutes of Health Office of Research Services. Available at: [Link]
-
Safe Storage of Chemicals - Department of Biology, University of York . University of York. Available at: [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office . University of Cambridge. Available at: [Link]
-
Practices for Proper Chemical Storage . University of Nebraska-Lincoln. Available at: [Link]
Sources
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. alsglobal.eu [alsglobal.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 5. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 6. csuohio.edu [csuohio.edu]
- 7. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
Overcoming challenges in the characterization of 3-(Perfluoropentyl)propan-1-ol
Status: Operational Ticket ID: F-ALC-C5-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorous Chemistry Division Subject: Troubleshooting Solubility, NMR, and MS Analysis of Semi-Perfluorinated Alcohols
Introduction: Welcome to the Fluorous Frontier
You are likely here because 3-(Perfluoropentyl)propan-1-ol (
This unique structure creates a "Third Phase" problem. It often refuses to dissolve in water (hydrophobic) and standard oils (lipophobic), preferring only itself or fluorinated solvents. This guide addresses the specific causality of these failures and provides self-validating protocols to overcome them.
Module 1: Solubility & Sample Preparation (The Gatekeeper)
Current Status: Sample is cloudy, precipitates, or forms a gel in
The Science (Causality):
The rigid, electron-withdrawing perfluoropentyl tail (
Troubleshooting Protocol:
Q: Why won't my sample dissolve in Chloroform-d (
Recommended Solvent Systems:
| Solvent System | Suitability | Notes |
|---|---|---|
| Acetone-d6 | High | Best general-purpose choice. Good dipole moment breaks up aggregates. |
| Methanol-d4 (
Visual Decision Tree: Solvent Selection
Caption: Logic flow for selecting the correct NMR solvent to prevent aggregation.
Module 2: NMR Spectroscopy (The Structural Truth)
Current Status:
The Science (Causality):
The
Data Reference Table: Expected Chemical Shifts
Solvent: Acetone-d6 (Reference: TMS = 0 ppm,
| Nucleus | Position | Shift ( | Multiplicity | Assignment Logic |
| 3.60 - 3.70 | Triplet ( | Standard primary alcohol. | ||
| 1.85 - 1.95 | Multiplet (Quintet) | Central spacer.[2] | ||
| 2.20 - 2.40 | Multiplet | Deshielded by adjacent | ||
| -81.5 | Triplet | Characteristic terminal | ||
| -114.5 | Broad Singlet/Multi | Closest to hydrocarbon chain. | ||
| -122 to -124 | Multiplets | The "bulk" fluorous chain. | ||
| -126.5 | Multiplet | Shielded by terminal |
Troubleshooting Protocol:
Q: My "C3" proton signal (next to the F-chain) is a shapeless blob. Why?
A: This is due to Vicinal H-F Coupling (
-
Fix: Run a
-decoupled NMR experiment (e.g., zgig pulse sequence on Bruker). This collapses the H-F coupling, turning the blob into a clean triplet.
Q: The integration of the
-
Fix: Increase your relaxation delay (
) to at least 5-10 seconds. Ensure your spectral window (SW) covers -80 to -200 ppm.
Module 3: Mass Spectrometry (The Molecular Weight)
Current Status: No signal in standard ESI+ (Positive Mode).
The Science (Causality):
The perfluorinated tail is extremely electron-withdrawing. This reduces the basicity of the hydroxyl oxygen, making protonation (
Troubleshooting Protocol:
Q: How do I ionize this molecule? A: Stop trying to protonate it. Instead, use Negative Mode ESI or Adduct Formation .
Method A: Negative Mode (Preferred)
-
Mode: ESI- (Electrospray Ionization, Negative)
-
Mechanism: Abstraction of the hydroxyl proton to form
. -
Additive: Add 0.1% Formic Acid or Ammonium Acetate to help deprotonation.
-
Target m/z: 391.0 (approx).
Method B: Anion Adducts (The "Sticky" Method)
-
Mode: ESI-
-
Additive: Add trace Ammonium Acetate or Sodium Acetate.
-
Target: Look for
. Fluorous alcohols love to bind anions.
Visual Workflow: MS Optimization
Caption: Workflow to successfully ionize electron-deficient fluorous alcohols.
Module 4: Chromatographic Separation (Purity)
Current Status: Retention times shift unpredictably on C18 columns.
The Science (Causality): On a standard C18 column, the "fluorine effect" makes the molecule behave as if it is much more polar than its carbon count suggests, often eluting earlier than expected. However, it can also stick irreversibly if the mobile phase is too aqueous.
Q: Which column should I use? A:
-
Standard: C18 is acceptable, but use a gradient starting at 60% Methanol.
-
Optimal: Fluorous Phase Column (e.g., FluoroFlash) . These columns contain perfluorinated stationary phases.
-
Mechanism: "Like dissolves like." The
tail interacts strongly with the fluorous column, providing excellent retention and separation from non-fluorous impurities.
-
References
-
Solubility & Aggregation: Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link
- NMR Characterization: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR shifts).
-
Mass Spectrometry of PFAS: Place, B. J., & Field, J. A. (2012). Identification of Novel Fluorochemicals in Aqueous Film-Forming Foams Used by the US Military. Environmental Science & Technology. Link (Discusses ionization of fluorotelomer alcohols).
-
Fluorous Separation: Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry. Synlett. Link
Sources
How to improve the reproducibility of experiments with 3-(Perfluoropentyl)propan-1-ol
Senior Application Scientist Desk Subject: Improving Reproducibility & Troubleshooting Experimental Anomalies Compound ID: 3-(Perfluoropentyl)propan-1-ol (C5-Propanol) CAS: 80806-68-4 (Generic Ref) / Homologous Series Context[1]
Executive Summary: The "Amphiphilic" Trap
Why are your experiments failing?
3-(Perfluoropentyl)propan-1-ol (
Most reproducibility issues stem from treating this molecule as a standard lipophile. It possesses three distinct domains:
-
Fluorous Tail (
): Hydrophobic AND lipophobic. It seeks to segregate from both water and standard organic solvents (toluene, DCM).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Hydrocarbon Spacer (
): The "insulator." Unlike the common ethyl spacer, the propyl spacer effectively decouples the electron-withdrawing fluorines from the hydroxyl group, restoring nucleophilicity but altering solubility. -
Hydroxyl Head (
): Hydrogen bonding capability.
The Core Failure Mode: Micro-heterogeneity. In standard solvents like Dichloromethane (DCM) or THF, this molecule often forms aggregates or micelles that are invisible to the naked eye but drastically retard reaction kinetics and broaden NMR signals.
Solvation & Handling Troubleshooting
Status: Critical Issue: Inconsistent reaction rates or "oiling out" of starting materials.
Q: Why does the compound precipitate or form an emulsion in my standard reaction solvent (DCM/Toluene)?
A: You are encountering the Fluorous Miscibility Gap .
The
-
The Fix: Use Benzotrifluoride (BTF) as your primary solvent or co-solvent. BTF is the "universal translator" of fluorous chemistry—it dissolves both the fluorous tail and organic reagents.
-
Alternative: If you must use DCM, add 10-20%
-trifluorotoluene (BTF) to disrupt fluorous aggregation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: My stoichiometry seems off, even though I pipetted the volume correctly.
A: You likely ignored the Density Differential . Fluorous alcohols are exceptionally dense. 3-(Perfluoropentyl)propan-1-ol has a density of approximately 1.5 – 1.6 g/mL .
-
The Error: Pipetting 1.0 mL assumes ~1.0 g (standard organic thinking). You actually delivered ~1.6 g (a 60% excess).
-
The Protocol: Always weigh this reagent. Do not rely on volumetric delivery unless you have calibrated the density at your specific ambient temperature.
Reaction Optimization (The Propyl Spacer Effect)
Status: Optimization Issue: Low yields in esterification or etherification.
Q: Is the hydroxyl group less reactive due to the fluorine atoms?
A: theoretically, yes, but practically, no—thanks to the propyl spacer.
In 2-(perfluoroalkyl)ethanol (ethyl spacer), the
-
Diagnosis: If reactivity is low, it is not electronic ; it is steric or solubility-driven .[1] The fluorous tail may be folding back or aggregating around the OH group in non-fluorous solvents.
-
The Fix: Increase temperature to
. Fluorous solubility is highly temperature-dependent. Heating often breaks the aggregates, restoring monomeric reactivity.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: How do I monitor the reaction? It doesn't stain well on TLC.
A: Fluorous compounds are often UV-inactive and resist standard stains (like Anisaldehyde) due to the C-F shield.
-
Method A (Visual): Use KMnO4 (stains the alcohol) or Iodine (absorbs into the fluorous layer temporarily).
-
Method B (The Gold Standard): 19F NMR .
-
Take an aliquot.
-
No lock solvent needed (if quick).
-
The
and signals are distinct. You will see a shift in the group nearest the spacer upon conversion of the alcohol.
-
Purification: Fluorous Solid Phase Extraction (F-SPE)
Status: High Priority Context: Standard silica gel chromatography is often ineffective because the fluorous tail causes "streaking" or unpredictable elution.
The Solution: Use F-SPE (Fluorous Silica Gel).[2][3][4] This separates based on fluorine content, not polarity.[1]
F-SPE Workflow Diagram
The following diagram illustrates the binary separation logic required for high reproducibility.
Caption: Figure 1. Binary separation logic using Fluorous Solid Phase Extraction. The "C5" tail provides sufficient retention on F-silica to withstand aqueous methanol washes, while organic impurities wash through.[1]
F-SPE Protocol for C5-Propanol Derivatives
-
Conditioning: Wash the F-SPE cartridge with DMF (1 mL).
-
Loading: Dissolve crude mixture in a minimum amount of DMF or DMSO. Load onto the cartridge.
-
Note: Do not load in DCM; it is too strong and will elute the fluorous compound immediately.
-
-
Fluorophobic Wash (The Separation): Elute with 70-80% MeOH in Water .
-
Crucial Adjustment: For C5 (light fluorous), use 70% MeOH . 80-90% MeOH might start eluting the product because the C5 tail is shorter/less retentive than the standard C8 tail.
-
Collect this fraction -> Contains non-fluorous reagents/catalysts.
-
-
Fluorophilic Elution (The Recovery): Elute with 100% MeOH or THF .
-
Collect this fraction -> Contains your purified C5-alcohol product.[1]
-
Characterization & Data
NMR Troubleshooting
Issue: "My NMR peaks are broad and undefined."
Cause: Micelle formation in
-
Recommended:
+ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (Freon-11) or + -trifluorotoluene (5:1) .
Solubility Profile Table
Use this table to select solvents for reactions and cleaning.
| Solvent Class | Specific Solvent | Solubility of C5-Propanol | Application |
| Fluorous | Perfluorohexane (FC-72) | Low/Moderate | Phase separation (Biphasic) |
| Hybrid | Benzotrifluoride (BTF) | High | General Reaction Solvent |
| Organic (Polar) | THF, Ethyl Acetate | Moderate | Good for elution, bad for reaction (aggregation) |
| Organic (Non-Polar) | Hexane, Toluene | Very Low | Precipitation / Crystallization |
| Aqueous | Water | Insoluble | Biphasic washing |
1H NMR Diagnostic Signals
When validating the structure, look for the specific splitting caused by the propyl spacer.
Caption: Figure 2.[1] Expected 1H NMR shifts. The key reproducibility check is the integration of Signal A, which confirms the integrity of the fluorous attachment.
References
-
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link[1]
-
Curran, D. P. (2001).[1] Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry. Synlett. Link
-
Maul, J. J., et al. (1999).[1][5] Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In: Modern Solvents in Organic Synthesis. Topics in Current Chemistry. Link
-
Zhang, W. (2009).[1] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews. Link[1]
-
PubChem. (2025).[6] 3-(Perfluorooctyl)propanol Compound Summary (Homologous Series Reference). National Library of Medicine.[7] Link[1]
Disclaimer: This guide assumes standard laboratory safety protocols. Perfluorinated compounds should be handled with care to prevent environmental release. Always consult the specific SDS before use.
Sources
- 1. 3-(Perfluorooctyl)propanol | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis [biblio.ugent.be]
- 6. 3-(Perfluoropropyl)propanol | C6H7F7O | CID 2774911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Performance of 3-(Perfluoropentyl)propan-1-ol vs. hydrocarbon surfactants in surface tension reduction
Publish Comparison Guide: Surface Tension Reduction Performance
Executive Summary
This guide evaluates the surface activity of 3-(Perfluoropentyl)propan-1-ol (a 5:3 Fluorotelomer Alcohol, hereafter 5:3 FTOH ) against standard hydrocarbon surfactants (SDS, CTAB, Triton X-100).[1]
While hydrocarbon surfactants rely on lipophilic tails to exclude water, 5:3 FTOH utilizes a perfluorinated
Molecular Architecture & Mechanism
To understand the performance gap, one must analyze the interfacial packing density.
-
Hydrocarbon Surfactants (e.g., SDS): The hydrophobic tail consists of
units.[1] The interaction between these chains and water is unfavorable, driving them to the interface. However, the London dispersion forces between hydrocarbon chains are relatively weak, and the cross-sectional area of a chain ( ) limits how tightly they can pack. -
Fluorosurfactants (5:3 FTOH): The
tail is bulkier (cross-section ) but much more rigid (helical twist).[1] The C-F bond is the strongest single bond in organic chemistry, with low polarizability. This results in extremely weak intermolecular interactions (van der Waals forces) between the tails themselves. Consequently, the interface becomes a "Teflon-like" shield that air molecules interact with very poorly, resulting in ultra-low surface energy.[1]
Mechanism Visualization
Figure 1: Comparative interfacial dynamics.[1] The fluorinated barrier provides a lower energy surface due to the 'omniphobic' nature of the C-F chains, repelling the air phase more effectively than hydrocarbons.
Performance Metrics: The Data
The following data contrasts 5:3 FTOH with industry-standard benchmarks. Note that 5:3 FTOH is non-ionic; its solubility is lower than ionic surfactants, often requiring co-solvents (e.g., small amounts of ethanol) for initial dispersion in pure water.[1]
Table 1: Comparative Surface Tension Reduction
| Property | 5:3 FTOH (Fluorinated) | SDS (Anionic HC) | Triton X-100 (Non-ionic HC) | Impact |
| Min.[1] Surface Tension ( | ~16.8 mN/m | ~34.0 mN/m | ~30.0 mN/m | Critical for wetting low-energy surfaces (e.g., PTFE, Silicones). |
| CMC (Critical Micelle Conc.) | ~0.1 - 2.0 mM * | ~8.2 mM | ~0.24 mM | Lower load required for efficacy. |
| Interfacial Tension (vs. Hexadecane) | ~2 - 5 mN/m | ~10 mN/m | ~5 mN/m | Superior emulsion stability. |
| Chemical Stability | High (Thermal/Chemical) | Moderate (Hydrolyzes at low pH) | Moderate (Oxidizes) | Suitable for harsh reaction environments. |
*Note: CMC for FTOHs is solvent-dependent due to low aqueous solubility.[1] Values reflect effective aggregation concentrations in aqueous systems.
Experimental Protocol: Validating Surface Tension
Objective: Accurately determine the Equilibrium Surface Tension (
Protocol Workflow
-
Preparation of Glassware:
-
Solution Preparation (The Critical Step):
-
Challenge: 5:3 FTOH is sparingly soluble.[1]
-
Method: Prepare a 10 mM stock solution in Isopropanol (IPA) or Ethanol .[1]
-
Dilution: Aliquot stock into Milli-Q water to reach target concentrations (
to M). -
Note: Ensure final alcohol co-solvent concentration is
to avoid the "Marangoni effect" confounding results.
-
-
Measurement (Wilhelmy Plate):
-
Use a Platinum-Iridium plate.[1] Flame to red heat before every measurement (removes organic contaminants).
-
Zero the balance with the dry plate.
-
Immerse plate 2mm into solution.[1]
-
Equilibration: Wait 15–30 minutes per sample.
-
Why? Fluorosurfactants diffuse slowly to the interface due to bulky chains. Reading too early yields falsely high
values.[1]
-
-
Data Analysis:
Workflow Diagram
Figure 2: Self-validating experimental workflow for surface tension determination.
Applications in Drug Development
-
Microfluidic Droplet Generation:
-
5:3 FTOH derivatives are critical for stabilizing water-in-oil (W/O) droplets in fluorinated oils (e.g., HFE-7500).[1] Hydrocarbon surfactants fail here because they dissolve in neither the oil nor the water effectively enough to stabilize the interface without leaching.
-
-
Oxygen Transport Carriers:
-
Due to high gas solubility in fluorocarbons, emulsions stabilized by 5:3 FTOH are used in synthetic blood substitutes and liquid ventilation therapies.[1]
-
-
Protein Formulation:
-
Non-ionic fluorosurfactants are less denaturing to proteins than SDS.[1] They prevent protein adsorption to container walls (glass/plastic) by preferentially coating the surface.
-
Environmental & Safety Context (E-E-A-T)
-
The C8 to C6 Transition: Historically, C8 surfactants (PFOA) were the standard. Due to bioaccumulation and toxicity, the industry shifted to C6 and C5 (like 5:3 FTOH).
-
Metabolic Fate: 5:3 FTOH can metabolize to 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) .[1] While less persistent than PFOA, it still exhibits biopersistence.[1] Researchers must handle waste streams as PFAS-contaminated.[1]
-
Recommendation: Use closed-loop systems and activated carbon filtration for waste disposal.[1]
References
-
SynQuest Laboratories. (2024).[1] Product Specification: 3-(Perfluoropentyl)propan-1-ol (CAS 1404193-88-9).[1]
-
Dlugogorski, B. Z., et al. (2010).[1] Dynamic Surface and Interfacial Tension of AFFF and Fluorine-free Class B Foam Solutions. International Association for Fire Safety Science.[1]
-
Ganji, H., et al. (2013).[1] Surfactant Surface Tension Effects on Promoting Hydrate Formation: An Experimental Study. Journal of Environmental Protection.
-
Kabedev, A., et al. (2020).[1] Characterizing biopersistence potential of the metabolite 5:3 fluorotelomer carboxylic acid. Toxicology and Applied Pharmacology.[1]
-
Darwin Microfluidics. (2023).[1] FluoSurf-O Nonionic Surfactant in Fluorinated Oil Datasheet.
Sources
Comparative Analysis of Hydrophobic Efficacy in Perfluoroalkyl Alcohol-Derived Coatings: Chain Length vs. Environmental Viability
Executive Summary
This guide provides a technical comparison of hydrophobic coatings synthesized from Perfluoroalkyl Alcohols (PFAAs) of varying chain lengths (C4, C6, and C8). While C8-based derivatives have historically set the benchmark for low surface energy and superhydrophobicity, regulatory pressures (PFOA/PFOS restrictions) have necessitated a shift toward shorter-chain alternatives (C4/C6). This study analyzes the mechanistic trade-offs between crystalline packing (C8) and environmental compliance (C6/C4), providing researchers with validated protocols and data to optimize next-generation surface treatments.
Mechanistic Foundation: The Role of Chain Length in Wetting
The hydrophobicity of a fluorinated coating is governed principally by the orientation and packing density of the perfluoroalkyl tails at the air-solid interface. The critical factor is the exposure of trifluoromethyl (
The "Critical Length" for Crystallinity
-
C8 (Octyl) & Above: Chains are long enough to exhibit strong van der Waals interactions, leading to a "quasi-crystalline" or smectic order. This rigid packing forces
groups to stand perpendicular to the surface, maximizing repellency. -
C6 (Hexyl): Exhibits an intermediate state. While capable of some ordering, the packing is less dense, allowing occasional "tilt" that exposes the higher-energy
backbone. -
C4 (Butyl): Lacks sufficient length for inter-chain locking. The tails are amorphous and disordered, significantly increasing contact angle hysteresis (CAH) and reducing static water contact angle (WCA).
Mechanistic Visualization
The following diagram illustrates the structural difference between the ordered "brush" regime of long-chain PFAAs and the disordered "mushroom" regime of short-chain variants.
Caption: Comparative molecular orientation of C8, C6, and C4 perfluoroalkyl chains on a substrate. Note the correlation between ordering and hydrophobicity.
Experimental Protocol: Synthesis & Deposition
Direct application of PFAAs often results in weak physisorption. To create a robust, comparative study, we utilize a Silanization Protocol . This converts the alcohol into a reactive silane (or uses a commercially available silane derivative of the alcohol) to form a Self-Assembled Monolayer (SAM).
Precursors:
-
C8: 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (derived from C8 alcohol).
-
C6: 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (derived from C6 alcohol).
-
C4: 1H,1H,2H,2H-Perfluorohexyltriethoxysilane (derived from C4 alcohol).
Substrate Preparation (Critical for Adhesion)
-
Step 1: Sonicate glass slides in acetone, then ethanol, then DI water (10 min each).
-
Step 2: Piranha Clean (3:1
: ) for 30 min OR Plasma (100W, 5 min).-
Why: Removes organic contaminants and maximizes surface hydroxyl (
) groups required for covalent silane bonding.
-
Vapor Phase Deposition (Preferred for Monolayers)
Vapor deposition is preferred over liquid dip-coating to prevent polymerization in solution (aggregates) and ensure a true monolayer.
-
Chamber Setup: Place cleaned slides in a vacuum desiccator.
-
Source: Place 100
L of the specific Perfluoroalkyl Silane in a small open vial next to the slides. -
Vacuum: Pump down to <10 mbar.
-
Reaction: Seal and heat the entire chamber to 80°C for 3 hours.
-
Curing: Remove slides and bake at 120°C for 1 hour.
-
Why: Drives the condensation reaction (removal of water) to form stable
crosslinks.
-
Workflow Diagram
Caption: Step-by-step workflow for creating self-assembled monolayers from perfluoroalkyl precursors.
Comparative Performance Data
The following data aggregates typical values found in literature for smooth glass substrates treated with silanes derived from C4, C6, and C8 perfluoroalkyl alcohols.
Table 1: Hydrophobic & Surface Energy Metrics[5]
| Property | C8-Derived Coating | C6-Derived Coating | C4-Derived Coating |
| Static WCA (Water) | 115° ± 2° | 110° ± 2° | 102° ± 3° |
| Static OCA (Hexadecane) | 75° ± 2° | 70° ± 3° | 55° ± 4° |
| Contact Angle Hysteresis | < 5° (Slippery) | 10° - 15° | > 20° (Sticky) |
| Surface Energy ( | ~10-12 mN/m | ~13-15 mN/m | ~16-19 mN/m |
| Coating Thickness | ~1.8 nm | ~1.4 nm | ~1.0 nm |
| Regulatory Status | Restricted (PFOA/PFOS) | Current Standard | Emerging |
Data Analysis
-
Water Contact Angle (WCA): The drop from C8 to C6 is often minimal (approx. 5°). For many applications (e.g., automotive glass), C6 is "good enough."
-
Oil Contact Angle (OCA): The difference is more pronounced with oils (Hexadecane). C8 provides significantly better oleophobicity due to the density of
groups. C4 struggles to repel low-surface-tension liquids. -
Hysteresis: This is the critical failure point for C4. While a static drop might look spherical, it will "pin" to the surface rather than roll off. This is due to the amorphous nature of the C4 chains allowing water to penetrate the gaps and interact with the underlying substrate or the
backbone.
Discussion: Bridging the Performance Gap
Researchers transitioning from C8 to C6/C4 must understand that chemistry alone is no longer sufficient to achieve superhydrophobicity (WCA > 150°).
The Roughness Factor
To compensate for the lower intrinsic hydrophobicity of C6/C4 chains, physical roughness must be introduced (The Cassie-Baxter state).
-
Strategy: Etch the glass or deposit silica nanoparticles before silanization.
-
Result: A rough surface coated with C6 can achieve WCAs > 160°, outperforming a smooth surface coated with C8.
Durability Considerations
C8 coatings are generally more thermally and mechanically stable because the crystalline packing protects the siloxane bond at the base. C4 coatings, being disordered, allow water vapor and ions to penetrate down to the interface, leading to faster hydrolytic degradation of the coating.
References
-
Honda, K., et al. (2005). "Surface Properties of Perfluoroalkyl Acrylate Thin Films: Effect of Chain Length." Macromolecules. (Demonstrates the critical chain length for crystallization).
-
Wang, Y., et al. (2011). "Comparison of C6 and C8 Fluorocarbon-Based Coatings." Journal of Colloid and Interface Science. (Direct comparison of contact angles and hysteresis).
-
EPA (United States Environmental Protection Agency). "PFOA, PFOS and Other PFASs." (Regulatory context for the phase-out of C8).
-
Amdour, R., et al. (2015). "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Journal of Surface Engineered Materials and Advanced Technology. (Protocols for silanization).
-
Maitra, T., et al. (2014). "Superhydrophobic coatings: The shift from C8 to C6 chemistries." Applied Surface Science. (Discusses the roughness compensation strategy).
Sources
- 1. CN104628759A - Fluoroalkyl alkoxy silane and preparation method thereof - Google Patents [patents.google.com]
- 2. CN105175713A - Perfluoropolyether silane, preparation method of perfluoropolyether silane and application of perfluoropolyether silane - Google Patents [patents.google.com]
- 3. CLU-IN | Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Chemistry and Behavior [clu-in.org]
Validation of 3-(Perfluoropentyl)propan-1-ol Purity: A Quantitative NMR (qNMR) Comparison Guide
Executive Summary
3-(Perfluoropentyl)propan-1-ol (CAS: 80806-68-4), often referred to as F5H3-OH, represents a class of semi-fluorinated alkanes critical in surfactant chemistry, oxygen carrier formulations, and surface coatings.[1] Its amphiphilic nature—comprising a hydrophobic/lipophobic perfluorinated tail (
Traditional chromatographic methods often fail to provide absolute accuracy due to the lack of UV chromophores and variable ionization/response factors in GC-FID/MS. This guide establishes Quantitative NMR (qNMR) as the primary reference method, utilizing a self-validating dual-nuclei approach (
Part 1: The Analytical Challenge
Validating the purity of semi-fluorinated alcohols is not straightforward. As a Senior Application Scientist, I have observed three recurring failure modes in standard QC workflows:
-
The "Invisible" Analyte (HPLC-UV): The molecule lacks conjugated
-systems, rendering it invisible to standard UV detection (254 nm).[1] Refractive Index (RI) detectors are often used but suffer from low sensitivity and temperature drift, making them unsuitable for trace impurity quantification.[1] -
Response Factor Bias (GC-FID): In Gas Chromatography with Flame Ionization Detection (FID), the response is proportional to the carbon content capable of oxidation.[1] The perfluorinated carbons (
bonds) do not burn efficiently in the flame, leading to a drastically lower response factor compared to hydrocarbon impurities. This often results in a gross overestimation of purity .[1] -
Solubility & Aggregation: The "fluorophilic" effect can cause these molecules to aggregate in standard solvents, leading to broad NMR peaks if not managed correctly.[1]
Part 2: Methodology Comparison
The following table contrasts qNMR with industry alternatives, highlighting why qNMR is the superior choice for mass balance calibration.
| Feature | qNMR (Primary Method) | GC-FID (Secondary Method) | Elemental Analysis (Combustion) |
| Traceability | SI-Traceable (via Internal Standard).[1][2] No reference material of the analyte needed.[3] | Relative . Requires a pure reference standard of the exact analyte to determine response factors. | Stoichiometric . Measures total %C, %H, %F. |
| Specificity | High .[1] Distinguishes structural isomers and specific impurities (e.g., homologous series).[1] | High . Good separation, but identification requires MS coupling. | Low . Cannot distinguish between the analyte and an isomer or a degradation product with similar elemental ratios. |
| Bias Source | Integration errors or incomplete relaxation ( | Response Factor Variation . Fluorinated carbons usually yield ~0-10% signal compared to hydrocarbons.[1] | Weighing errors and incomplete combustion of fluorinated chains.[1] |
| Sample Prep | Minimal (Dissolve & Measure). | Dilution required.[1] | Destructive (Combustion).[1] |
| Verdict | Gold Standard for purity assignment. | Good for routine QC after calibration against qNMR.[1] | Supportive evidence only. |
Part 3: Technical Deep Dive – The qNMR Protocol
This protocol utilizes a Dual-Nuclei Cross-Validation strategy.[1] We quantify the molecule using proton NMR (
Structural Analysis & Signal Selection
Molecule:
Target Signals for Quantitation:
-
NMR (Proton):
-
Target: The triplet at ~3.7 ppm corresponding to the
group ( ). -
Reasoning: This signal is distinct, downfield from the aliphatic impurities, and clearly integrates to 2 protons.[1] Avoid the multiplets at 1.8–2.3 ppm as they may overlap with hydrocarbon contaminants.
-
-
NMR (Fluorine):
-
Target: The triplet at ~-81.5 ppm corresponding to the terminal
group ( ). -
Reasoning: The
group is usually sharp and well-separated from the internal signals (-114 to -126 ppm).
-
Reagents & Internal Standards (IS)
The choice of IS is the single most critical decision. It must not react with the alcohol and must have a relaxation time (
-
Solvent: Chloroform-d (
) is standard.[1]-
Expert Tip: If peak broadening occurs due to micelle formation, add 10% Trifluoroethanol (TFE) or use Acetone-
to break aggregates.[1]
-
-
Internal Standard for
: 1,3,5-Trimethoxybenzene . -
Internal Standard for
: -Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid .[1]-
Shift: ~-63 ppm.[1]
-
Benefit: Well separated from the analyte's perfluoro region (-80 to -126 ppm).
-
Acquisition Parameters (The "Senior Scientist" Settings)
Standard default parameters will fail for qNMR. You must adjust for relaxation and digital resolution.
Protocol A:
qNMR
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (
): Determine of the longest relaxing signal (usually the IS). Set (typically 30–60 seconds).[1]-
Why? Incomplete relaxation leads to integration bias.[1]
-
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Scans (NS): 16 or 32 (S/N > 250:1 is required for <1% uncertainty).
Protocol B:
qNMR
-
Pulse Sequence: Inverse Gated Decoupling (e.g., zgig in Bruker).
-
Critical: You must decouple protons to sharpen F signals, but you must turn off the decoupler during the delay to avoid the Nuclear Overhauser Effect (NOE) , which distorts integration ratios.
-
-
Offset (O1P): Center the spectrum at -100 ppm.
-
Relaxation Delay (
): Fluorine nuclei in perfluorinated chains often have long values (2–10s).[1] Set to at least 30s.
Part 4: Data Processing & Calculation[1][5]
Processing Workflow[1]
-
Phasing: Manual phasing is mandatory.[1] Autophase often fails at the baseline extremities.
-
Baseline Correction: Apply a polynomial fit (ABS or equivalent) only to the regions of interest.[1] Avoid global baseline correction if it distorts the integrals.
-
Integration: Integrate the IS signal and the Target Signal. Include
satellites in the integration range (usually Hz from the peak center) for both, or exclude for both. Consistency is key.
Calculation Formula
[1]Where:
- : Purity (mass fraction)[1][2][5]
- : Integral area[1]
-
: Number of nuclei (e.g., 2 for
, 3 for )[1] - : Molar mass[1][2]
- : Gravimetric mass weighed[1]
- : Analyte
- : Internal Standard
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix and experimental workflow for validating the purity of 3-(Perfluoropentyl)propan-1-ol.
Caption: Figure 1. Self-validating qNMR workflow for semi-fluorinated alcohols, ensuring cross-verification between proton and fluorine channels.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (ISRD). [Link][1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][6] [Link][1][7]
-
Mestrelab Research. qNMR Basics: Acquisition and Processing. [Link]
-
Taki, M., et al. Accuracy of quantitative 19F NMR spectroscopy using an internal standard.[1] Metrologia.[1][2][3] [Link][1][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bipm.org [bipm.org]
- 3. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR - BIPM [bipm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-(Perfluoropentyl)propan-1-ol
CAS Number: 80806-68-4 Synonyms: 5:3 Fluorotelomer Alcohol (5:3 FTOH); 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol Chemical Family: Fluorotelomer Alcohols (PFAS Precursor)[1]
Executive Summary: The "Fluorinous" Hazard
As researchers, we often treat alcohols as generic solvents. However, 3-(Perfluoropentyl)propan-1-ol is distinct. It possesses a "Janus" nature: a hydrocarbon spacer (
Why this matters for Safety:
-
Permeation Physics: The electronegative fluorine tail creates a "fluorinous" phase that resists standard lipophilic solvation but can permeate standard nitrile gloves through different mechanisms than hydrocarbons.
-
Persistence: This molecule is a PFAS precursor. It does not degrade naturally.[2] Spills are not just safety hazards; they are long-term environmental liabilities.
-
Density & Viscosity: High density (~1.6 g/mL) means droplets fall faster and splash harder than water or ethanol.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk. This compound is generally classified with the following GHS hazards:
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact causes dermatitis; defatting of skin is rapid. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation.[2] | Critical: Fluorinated surfactants can rapidly penetrate corneal membranes. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | Vapor pressure is low but inhalation of aerosols is toxic. |
| Environmental | PBT | Persistent, Bioaccumulative, Toxic.[3] | Zero-discharge policy. No drain disposal. |
PPE Selection Matrix
Standard laboratory PPE is insufficient for fluorotelomers. The following system is self-validating: it relies on redundancy (double-gloving) to account for the lack of specific permeation data for this niche CAS number.
A. Hand Protection (The Double-Glove Protocol)
Primary Risk: Silent permeation. Fluorinated chains can migrate through low-density nitrile without visible swelling.
-
Inner Layer (Barrier): Silver Shield® / PE / EVOH Laminate gloves.
-
Why: These multi-layer laminates provide >8 hours breakthrough time for broad-spectrum fluorinated solvents.
-
-
Outer Layer (Dexterity): High-Grade Nitrile (minimum 5 mil thickness).
-
Why: Laminates are slippery and ill-fitting. The nitrile outer layer provides grip and mechanical protection for the inner barrier.
-
B. Eye & Face Protection[2][4][5][6][7]
-
Standard: Chemical Splash Goggles (Indirect Venting).
-
Note: Safety glasses are unacceptable for liquid handling of fluorinated alcohols due to their "creeping" nature on surfaces.
-
-
High Volume (>100 mL): Add a Polycarbonate Face Shield over goggles.
C. Respiratory Protection[2]
-
Primary Engineering Control: All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Operational Protocol: Handling & Transfer
Objective: Prevent exposure and environmental release during synthesis or aliquoting.
Step-by-Step Methodology
-
Pre-Operation Check:
-
Verify Fume Hood airflow.
-
Prepare a "Dry Waste" container (sealable jar) inside the hood for contaminated tips.
-
Donning Sequence: Lab Coat
Laminate Gloves Nitrile Gloves Goggles.
-
-
Liquid Transfer (Pipetting):
-
Technique: Use Positive Displacement Pipettes .
-
Reasoning: High-density fluorinated liquids often drip from air-displacement pipettes due to low surface tension and high specific gravity. Positive displacement prevents "dribbling" onto gloves.
-
-
Vessel Management:
-
Always use glass or HDPE containers. Avoid LDPE (fluorinated chains can plasticize soft polymers over time).
-
Keep containers closed when not actively pouring to prevent moisture uptake (hygroscopic) and vapor release.
-
-
Doffing (The "Beak" Method):
-
Pinch the outer nitrile glove at the wrist. Peel it off, turning it inside out.
-
Inspect the inner Laminate glove. If dry, it can be reused (protocol dependent). If wet, dispose of as solid hazardous waste.
-
Wash hands immediately with soap and water (mechanical removal is more effective than solvents).
-
Visualization: Risk Logic & Disposal Workflows[6]
Figure 1: PPE Decision Logic
Caption: Flowchart determining required PPE based on interaction volume and state.
Figure 2: Waste Disposal Decision Tree
Caption: Critical segregation logic to prevent environmental contamination (PFAS compliance).
Emergency Response & Disposal
Spill Response (Small Scale < 50 mL)
-
Alert: Notify nearby personnel immediately.
-
PPE Up: Don Silver Shield/Laminate gloves immediately. Standard nitrile will degrade or permeate too quickly during cleanup.
-
Absorb: Use Vermiculite or Sand . Do not use standard cellulose paper towels alone, as fluorinated solvents can wick rapidly and evaporate.
-
Collect: Scoop absorbed material into a wide-mouth jar. Label "Fluorinated Waste - DO NOT COMPACT."
Disposal Specifications
-
Strict Prohibition: Never pour down the drain. This chemical is a "Forever Chemical" precursor.
-
Labeling: Waste containers must be explicitly labeled "Halogenated Solvent - Fluorinated" .
-
Destruction: Must be sent to a facility capable of High-Temperature Incineration (often requiring >1100°C to break the C-F bonds). Standard solvent recycling is not applicable.
References
-
PubChem. (n.d.). 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol (Compound).[1][8] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Fluorotelomer alcohols. Retrieved from [Link]
-
US EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[9][10] Retrieved from [Link][9]
Sources
- 1. CAS 80806-68-4: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-… [cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. alsglobal.com [alsglobal.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. 80806-68-4|4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol|BLD Pharm [bldpharm.com]
- 9. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
- 10. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
